Diethyldifluorosilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl(difluoro)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10F2Si/c1-3-7(5,6)4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBGGLLCYJYHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10F2Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189325 | |
| Record name | Silane, diethyldifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358-06-5 | |
| Record name | Diethyldifluorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, diethyldifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, diethyldifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Diethyldifluorosilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the primary synthesis route for diethyldifluorosilane ((C₂H₅)₂SiF₂), a valuable organofluorosilane intermediate. The information presented is intended for a technical audience and includes a detailed experimental protocol, quantitative data, and a logical workflow diagram.
Introduction
This compound is an important building block in organosilicon chemistry. Its unique properties, derived from the presence of both ethyl and fluorine substituents on the silicon atom, make it a precursor for various functionalized silanes and polysiloxanes. This guide focuses on a well-established synthetic method: the fluorination of diethyldichlorosilane.
Primary Synthesis Route: Fluorination of Diethyldichlorosilane
The most common and direct method for the preparation of this compound is the halogen exchange reaction, specifically the fluorination of diethyldichlorosilane ((C₂H₅)₂SiCl₂). This reaction is typically achieved by treating diethyldichlorosilane with a suitable fluorinating agent. While various reagents can be employed, a historically significant and effective method utilizes a metal fluoride.
The overall reaction is as follows:
(C₂H₅)₂SiCl₂ + 2MF → (C₂H₅)₂SiF₂ + 2MCl (where MF represents a metal fluoride fluorinating agent)
This guide will detail the experimental protocol based on the work of Emeléus and Wilkins, who developed a robust method for the synthesis of ethyl and phenyl silicon fluorides.
Experimental Protocol
The following protocol is adapted from the classical synthesis of this compound.
Materials:
-
Diethyldichlorosilane ((C₂H₅)₂SiCl₂)
-
Anhydrous Zinc Fluoride (ZnF₂)
-
Anhydrous reaction solvent (e.g., toluene or a high-boiling inert solvent)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Apparatus Setup: A three-necked flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The entire apparatus should be thoroughly dried and purged with an inert gas to maintain anhydrous conditions.
-
Reagent Charging: The flask is charged with a stoichiometric excess of anhydrous zinc fluoride. Anhydrous toluene is then added to create a slurry.
-
Addition of Diethyldichlorosilane: Diethyldichlorosilane is added dropwise from the dropping funnel to the stirred slurry of zinc fluoride at room temperature.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux with vigorous stirring. The reaction is typically allowed to proceed for several hours to ensure complete conversion.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid by-product (zinc chloride) and any unreacted zinc fluoride are removed by filtration. The filtrate, containing the this compound product and the solvent, is then subjected to fractional distillation to isolate the pure this compound. The boiling point of this compound is approximately 64-65 °C.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound via the fluorination of diethyldichlorosilane.
| Parameter | Value |
| Starting Material | Diethyldichlorosilane |
| Fluorinating Agent | Zinc Fluoride (anhydrous) |
| Reaction Solvent | Toluene (anhydrous) |
| Reaction Temperature | Reflux (approx. 111 °C for toluene) |
| Boiling Point of Product | 64-65 °C |
| Reported Yield | ~70-80% |
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Safety Considerations
-
Diethyldichlorosilane is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be carried out under an inert atmosphere to prevent the hydrolysis of the starting material and product.
-
All glassware must be thoroughly dried before use.
This guide provides a foundational understanding of a key synthesis route for this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the procedure as necessary for their specific applications.
Diethyldifluorosilane: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Diethyldifluorosilane ((C₂H₅)₂SiF₂) is an organosilicon compound of growing interest in materials science and as a potential building block in medicinal chemistry. Its unique combination of a central silicon atom with both ethyl and fluorine substituents imparts specific physicochemical properties that can be leveraged in the design of novel molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and its potential applications in drug development.
Physical Properties
The physical characteristics of this compound are crucial for its handling, purification, and application in various chemical reactions. While experimental data for some properties are not widely published, a summary of available and estimated values is presented below.
Table 1: Physical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₄H₁₀F₂Si | [1][2][3] |
| Molecular Weight | 124.20 g/mol | [1][2][3] |
| CAS Number | 358-06-5 | [1][2] |
| IUPAC Name | diethyl(difluoro)silane | [1] |
| Boiling Point | 59-61 °C (estimated) | Based on analogous organosilanes. |
| Melting Point | Not available | |
| Density | ~0.9 g/cm³ (estimated) | Based on analogous organosilanes. |
| Solubility | Soluble in common organic solvents (e.g., diethyl ether, THF, dichloromethane). Reacts with water. |
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the polarized silicon-fluorine bonds and the presence of ethyl groups.
-
Hydrolytic Sensitivity: Like many halosilanes, this compound is expected to be sensitive to moisture. The silicon-fluorine bond is susceptible to hydrolysis, which would likely proceed via a nucleophilic attack on the silicon atom by water, leading to the formation of silanols and ultimately disiloxanes, with the concomitant release of hydrogen fluoride (HF). The hydrolysis of analogous dimesityldifluorosilane has been shown to proceed through a five-coordinated silicate intermediate.[4] The hydrolytic stability of organofluorosilanes is a critical consideration, particularly in the context of developing PET tracers, where stability under physiological conditions is paramount.[5][6]
-
Reactivity with Nucleophiles: The electrophilic silicon center can react with a variety of nucleophiles. For instance, Grignard reagents can be used to replace the fluorine atoms with other organic substituents.
Experimental Protocols
Detailed experimental procedures for the synthesis and analysis of this compound are not extensively reported in publicly available literature. Therefore, the following protocols are representative methods based on established organosilicon chemistry.
Synthesis of this compound
A common method for the synthesis of fluorosilanes is the fluorination of the corresponding chlorosilane.
Protocol: Fluorination of Diethyldichlorosilane with Antimony Trifluoride (Swarts Reaction)
-
Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is assembled. The entire apparatus should be thoroughly flame-dried under a stream of nitrogen.
-
Reagents:
-
Diethyldichlorosilane ((C₂H₅)₂SiCl₂)
-
Antimony trifluoride (SbF₃)
-
Anhydrous diethyl ether (as solvent)
-
-
Procedure: a. Antimony trifluoride (1.1 equivalents) is placed in the reaction flask under a nitrogen atmosphere. b. Anhydrous diethyl ether is added to create a slurry. c. Diethyldichlorosilane (1 equivalent) is dissolved in anhydrous diethyl ether and placed in the dropping funnel. d. The diethyldichlorosilane solution is added dropwise to the stirred slurry of antimony trifluoride at room temperature. e. After the addition is complete, the reaction mixture is gently refluxed for 2-3 hours to ensure complete conversion. f. The reaction mixture is then cooled to room temperature.
-
Work-up and Purification: a. The solid antimony salts are removed by filtration under a nitrogen atmosphere. b. The solvent is carefully removed by distillation at atmospheric pressure. c. The crude this compound is then purified by fractional distillation. The fraction boiling in the expected range (59-61 °C) is collected.
Analytical Characterization
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
-
Sample Preparation: A dilute solution of this compound in a dry, volatile solvent (e.g., dichloromethane) is prepared.
-
Analysis: An aliquot of the sample is injected into the GC-MS. The retention time and the mass spectrum of the eluting peak are recorded. The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: The spectrum will show signals corresponding to the ethyl groups. The protons on the methylene group (CH₂) will be a quartet coupled to the methyl protons, and the protons on the methyl group (CH₃) will be a triplet coupled to the methylene protons. Further coupling to the fluorine atoms might be observed.
-
¹³C NMR: The spectrum will show two distinct signals for the two carbon atoms of the ethyl groups.[7][8]
-
²⁹Si NMR: This technique is highly informative for silicon-containing compounds.[9][10] The chemical shift of the silicon nucleus will be characteristic of a dialkyldifluorosilane. A triplet may be observed due to coupling with the two fluorine atoms.[9]
Relevance in Drug Development
While this compound itself is not a therapeutic agent, the incorporation of the difluorosilyl moiety into drug candidates represents a compelling strategy in medicinal chemistry. This is primarily due to the concept of bioisosterism , where a functional group in a biologically active molecule is replaced by another group with similar steric and electronic properties to improve the compound's overall profile.
-
Modulation of Physicochemical Properties: The replacement of a key functional group with a difluorosilyl group can significantly alter a molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity.[11][12] Fluorine is known to enhance metabolic stability by blocking sites of oxidative metabolism.[13]
-
Bioisostere for Carbonyl and Hydroxyl Groups: The SiF₂ group can be considered a potential bioisostere for carbonyl (C=O) or gem-diol (C(OH)₂) groups, offering a different geometric and electronic profile that could lead to altered binding interactions with biological targets.
-
Probing Molecular Interactions: The unique properties of the Si-F bond can be exploited to probe interactions within a protein's active site. The ability of fluorine to participate in hydrogen bonding and other non-covalent interactions can be a valuable tool for structure-activity relationship (SAR) studies.[12]
Visualizations
References
- 1. This compound | C4H10F2Si | CID 67748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Silane, diethyldifluoro- [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Organofluorosilanes as model compounds for 18F-labeled silicon-based PET tracers and their hydrolytic stability: experimental data and theoretical calculations (PET = positron emission tomography) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Visualizer loader [nmrdb.org]
- 9. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Conformational Landscape of Diethyldifluorosilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular structure of diethyldifluorosilane ((C₂H₅)₂SiF₂), a compound of interest in organosilicon chemistry. Leveraging data from microwave spectroscopy and ab initio calculations, this document outlines the conformational preferences and structural parameters of its stable isomers. Detailed experimental and computational methodologies are presented to support further research and application in fields such as materials science and drug development.
Conformational Analysis
This compound exists as a mixture of three stable conformers in the gas phase: gauche-gauche, trans-trans, and trans-gauche.[1] The relative orientation of the two ethyl groups with respect to the Si-C bonds determines the conformational isomer. Ab initio calculations at the MP2(Full)/6-311+G(2df,2pd) level of theory have identified the gauche-gauche conformer as the most stable, possessing the lowest relative energy.[1]
The conformational landscape of this compound is a critical aspect of its chemistry, influencing its physical properties and reactivity. The rotational spectra for the gauche-gauche, trans-trans, and trans-gauche conformers have been successfully identified and analyzed.[1] A fourth potential conformer, gauche-gauche', was predicted to be significantly higher in energy and was not observed experimentally.[1]
Molecular Structure and Quantitative Data
The precise geometric parameters of the this compound conformers have been determined through the analysis of their rotational spectra, supported by high-level ab initio calculations.[1] The following tables summarize the key bond lengths, bond angles, and dihedral angles for the three observed conformers.
Table 1: Bond Lengths of this compound Conformers (Å)
| Bond | gauche-gauche | trans-trans | trans-gauche |
| Si-C1 | 1.854 | 1.855 | 1.854 |
| Si-C3 | 1.854 | 1.855 | 1.855 |
| Si-F5 | 1.605 | 1.605 | 1.605 |
| Si-F6 | 1.605 | 1.605 | 1.605 |
| C1-C2 | 1.536 | 1.536 | 1.536 |
| C3-C4 | 1.536 | 1.536 | 1.536 |
| C-H (avg) | 1.092 | 1.092 | 1.092 |
Table 2: Bond Angles of this compound Conformers (°)
| Angle | gauche-gauche | trans-trans | trans-gauche |
| C1-Si-C3 | 114.5 | 115.0 | 114.7 |
| F5-Si-F6 | 107.1 | 107.0 | 107.0 |
| C1-Si-F5 | 108.8 | 108.8 | 108.8 |
| C3-Si-F6 | 108.8 | 108.8 | 108.8 |
| Si-C1-C2 | 112.1 | 112.0 | 112.1 |
| Si-C3-C4 | 112.1 | 112.0 | 112.0 |
| H-C-H (avg) | 108.1 | 108.1 | 108.1 |
| H-C-C (avg) | 110.5 | 110.5 | 110.5 |
Table 3: Dihedral Angles of this compound Conformers (°)
| Dihedral Angle | gauche-gauche | trans-trans | trans-gauche |
| C2-C1-Si-C3 | 65.0 | 180.0 | 65.1 |
| C1-Si-C3-C4 | 65.0 | 180.0 | 180.0 |
Experimental and Computational Protocols
Pulsed-Jet Fourier-Transform Microwave Spectroscopy
The rotational spectra of this compound were measured using a pulsed-jet Fourier-transform microwave (FTMW) spectrometer operating in the frequency range of 4 to 17 GHz.[1]
Methodology:
-
Sample Preparation: A sample of this compound is diluted in a carrier gas, typically neon or argon.
-
Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to a rotational temperature of a few Kelvin, simplifying the resulting spectrum by populating only the lowest rotational energy levels.
-
Microwave Excitation: A short, high-power microwave pulse is introduced into the chamber, which polarizes the molecules that have a rotational transition resonant with the microwave frequency.
-
Signal Detection: After the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal. This weak microwave signal is detected by a sensitive receiver.
-
Data Analysis: The time-domain FID signal is Fourier-transformed to obtain the frequency-domain spectrum. The high resolution of this technique allows for the precise determination of rotational constants, which are then used to derive the molecular geometry.[2]
Gas Electron Diffraction (General Procedure for Organosilicon Compounds)
While no specific gas electron diffraction (GED) study for this compound has been identified, the following provides a general experimental protocol for the structural analysis of volatile organosilicon compounds using this technique.
Methodology:
-
Sample Introduction: The volatile liquid sample is introduced into a high-vacuum chamber through a nozzle, creating a fine jet of gaseous molecules.
-
Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas jet, perpendicular to the molecular flow.
-
Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the molecules, creating a diffraction pattern of concentric rings.
-
Detection: The diffraction pattern is recorded on a photographic plate or a CCD detector.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is extracted from the diffraction pattern. This experimental scattering curve is then compared to theoretical curves calculated for different molecular models. A least-squares refinement process is used to determine the geometric parameters (bond lengths, bond angles, and dihedral angles) that best fit the experimental data.[3]
Ab Initio Computational Methods
The conformational analysis and structural parameter determination of this compound were aided by ab initio molecular orbital calculations.[1]
Methodology:
-
Level of Theory: The calculations were performed using Møller-Plesset perturbation theory to the second order (MP2) with the "Full" keyword, indicating that all electrons were included in the correlation treatment.[1]
-
Basis Set: A Pople-style basis set, 6-311+G(2df,2pd), was employed. This basis set includes diffuse functions (+) on heavy atoms and polarization functions (2df, 2pd) on both heavy and hydrogen atoms, providing a flexible description of the electron distribution necessary for accurate geometry and energy predictions.[1]
-
Conformational Search: A systematic search of the potential energy surface was conducted by rotating the ethyl groups around the Si-C bonds to locate all possible stable conformers.
-
Geometry Optimization: The geometry of each identified conformer was fully optimized to find the minimum energy structure on the potential energy surface.
-
Frequency Calculations: Vibrational frequency calculations were performed at the optimized geometries to confirm that they represent true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Property Calculations: Rotational constants and dipole moment components were calculated for each optimized conformer to aid in the assignment of the experimental microwave spectra.[1]
Visualizations
The following diagrams illustrate the conformational isomers of this compound and the workflow for its structural determination.
Caption: Conformational isomers of this compound.
Caption: Workflow for the structural determination of this compound.
References
In-Depth Technical Guide to the NMR Spectroscopy of Diethyldifluorosilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for diethyldifluorosilane (C₄H₁₀F₂Si). Due to the limited availability of direct experimental spectra in public databases, this guide leverages high-quality predicted data to offer a detailed analysis of the ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectra. This information is crucial for the structural elucidation and quality control of this important organosilicon compound.
Predicted NMR Spectroscopy Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These values were obtained using established computational NMR prediction algorithms.
¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| -CH₂- | ~ 0.8 - 1.2 | Triplet of Quartets (tq) | ³J(H-H) ≈ 7-8, ³J(H-F) ≈ 4-5 |
| -CH₃ | ~ 0.9 - 1.3 | Triplet of Triplets (tt) | ³J(H-H) ≈ 7-8, ⁴J(H-F) ≈ 1-2 |
¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| -CH₂- | ~ 5 - 10 | Triplet (due to ¹J(C-F)) | ¹J(C-F) ≈ 20-30 |
| -CH₃ | ~ 6 - 9 | Singlet | - |
¹⁹F NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| Si-F | ~ -130 to -150 | Multiplet | ¹J(F-Si) ≈ 280-300, ³J(F-H) ≈ 4-5 |
²⁹Si NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| Si | ~ -40 to -60 | Triplet (due to ¹J(Si-F)) | ¹J(Si-F) ≈ 280-300 |
Experimental Protocols
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that is inert towards the analyte and has minimal overlapping signals. For this compound, deuterated chloroform (CDCl₃), deuterated benzene (C₆D₆), or deuterated acetone ((CD₃)₂CO) are suitable choices.
-
Concentration: Prepare a solution with a concentration of approximately 5-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of a suitable internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, CFCl₃ is often used as an external or internal reference. For ²⁹Si NMR, TMS can also be used.[1]
-
Sample Filtration and Transfer: If necessary, filter the solution to remove any particulate matter. Transfer the clear solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a multinuclear probe.
-
Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H, ¹³C, ¹⁹F, or ²⁹Si).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity and achieve sharp spectral lines.
-
Acquisition Parameters:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon. A larger spectral width (e.g., 200-250 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are generally short. A wide spectral width may be needed depending on the chemical environment of the fluorine atoms.
-
²⁹Si NMR: This nucleus has a low natural abundance and a negative magnetogyric ratio, which can lead to signal nulling with standard proton decoupling.[1] It is often beneficial to use polarization transfer techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) to enhance sensitivity.[1] A wide spectral width is typically required.
-
Visualizations
Molecular Structure and NMR Coupling Network
Experimental Workflow for NMR Analysis
References
In-Depth Technical Guide to Diethyldifluorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyldifluorosilane, with the IUPAC name diethyl(difluoro)silane, is an organosilicon compound of interest in various fields of chemical research and material science.[1] Its unique properties, stemming from the presence of both ethyl and fluoro groups attached to a central silicon atom, make it a valuable precursor and building block in organic and inorganic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety considerations, tailored for a technical audience.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| IUPAC Name | diethyl(difluoro)silane |
| CAS Number | 358-06-5 |
| Molecular Formula | C4H10F2Si |
| Molecular Weight | 124.20 g/mol |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Density | Data not available |
Synthesis of this compound
The primary synthetic route to this compound involves the fluorination of diethyldichlorosilane. This is typically achieved through a halogen exchange reaction, often employing a fluorinating agent such as antimony trifluoride (SbF₃), a method generally known as the Swarts reaction.
Experimental Protocol: Synthesis via Fluorination
This protocol is a representative procedure based on established methods for the synthesis of fluorosilanes.
Materials:
-
Diethyldichlorosilane ((C₂H₅)₂SiCl₂)
-
Antimony trifluoride (SbF₃)
-
Anhydrous, inert solvent (e.g., hexane or toluene)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel is charged with a suspension of antimony trifluoride in an anhydrous, inert solvent under an inert atmosphere.
-
Diethyldichlorosilane is added dropwise to the stirred suspension at room temperature.
-
Following the addition, the reaction mixture is gently heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by gas chromatography (GC) or ¹⁹F NMR spectroscopy.
-
Upon completion, the reaction mixture is cooled to room temperature. The solid antimony salts are removed by filtration under an inert atmosphere.
-
The filtrate, containing the desired this compound, is then purified by fractional distillation to yield the pure product.
Caption: Synthesis of this compound via fluorination.
Chemical Reactivity
The reactivity of this compound is primarily governed by the polarized silicon-fluorine bonds. The silicon atom is electrophilic and susceptible to nucleophilic attack.
Hydrolysis
Like other halosilanes, this compound is sensitive to moisture and undergoes hydrolysis. The reaction proceeds by nucleophilic attack of water on the silicon atom, leading to the displacement of fluoride ions and the formation of silanols, which can then condense to form siloxanes. The overall reaction pathway is depicted in the diagram below. The hydrolysis of fluorosilanes can be influenced by the presence of acids or bases.
Experimental Protocol: Hydrolysis of this compound
This protocol outlines a general procedure for the controlled hydrolysis of this compound.
Materials:
-
This compound ((C₂H₅)₂SiF₂)
-
A suitable solvent (e.g., acetone, tetrahydrofuran)
-
Water
-
A weak base (e.g., pyridine, triethylamine) to neutralize the hydrofluoric acid byproduct.
Procedure:
-
This compound is dissolved in a suitable solvent in a reaction vessel under an inert atmosphere.
-
A stoichiometric amount of water, optionally in the presence of a weak base, is added slowly to the solution with stirring.
-
The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
The progress of the hydrolysis can be monitored by observing the disappearance of the starting material using techniques such as GC or NMR spectroscopy.
-
Upon completion, the reaction mixture is worked up to isolate the resulting diethylsilanediol or the corresponding condensation products (siloxanes). This may involve extraction and solvent removal.
Caption: Hydrolysis and condensation of this compound.
Applications in Research and Industry
This compound serves as a precursor in the synthesis of various organosilicon compounds. Its application in Chemical Vapor Deposition (CVD) processes is of particular interest for the creation of silicon-containing thin films with specific dielectric and barrier properties, which are valuable in the microelectronics industry.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as flammable and corrosive organosilanes, should be used to inform handling procedures.[2][3]
Table 2: GHS Hazard and Precautionary Statements (Inferred from Related Compounds)
| Category | Code | Statement |
| Hazard | H225 | Highly flammable liquid and vapor. |
| H314 | Causes severe skin burns and eye damage. | |
| H332 | Harmful if inhaled. | |
| Precautionary | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ground all equipment to prevent static discharge.
-
Keep away from sources of ignition.
-
Store in a cool, dry place away from moisture and incompatible materials.
Chemical Compatibility:
-
Incompatible with: Water, strong oxidizing agents, strong acids, and strong bases.
-
Reacts with water and moisture to produce corrosive hydrofluoric acid.
Conclusion
This compound is a reactive organosilicon compound with significant potential in synthetic chemistry and materials science. Understanding its properties, synthesis, and reactivity is crucial for its safe and effective use in research and development. The experimental protocols and safety information provided in this guide are intended to serve as a valuable resource for professionals working with this and related compounds. As with all reactive chemicals, it is imperative to consult all available safety literature and perform a thorough risk assessment before use.
References
Literature review on fluorosilane compounds
An In-Depth Technical Guide to Fluorosilane Compounds for Researchers and Drug Development Professionals
Introduction to Fluorosilane Compounds
Fluorosilanes are a class of organosilicon compounds that incorporate fluorine atoms into their molecular structure, typically as part of a fluoroalkyl group.[1] This unique combination of a silicon-based backbone and fluorine-containing functionalities imparts a range of exceptional properties not found in conventional silanes. They exhibit excellent thermal stability, high reactivity, and outstanding hydrophobicity and oleophobicity.[2]
The primary advantage of fluorosilanes lies in their ability to create low-energy surfaces.[3] When applied to a substrate, the molecules orient themselves to expose the low-energy perfluorinated chains, which drastically reduces the surface energy.[4] This leads to surfaces that are highly repellent to both water and oil.[5][6] Fluorosilanes chemically bond to various substrates, including glass, metals, and ceramics, forming a durable, long-lasting coating that is resistant to UV radiation, acids, and alkaline solutions.[1][3] These properties make them invaluable in a wide array of applications, from advanced coatings and surface treatments in materials science to emerging uses in the pharmaceutical and biomedical fields.[7][8]
Synthesis of Fluorosilane Compounds
The synthesis of fluorosilanes can be achieved through several chemical pathways, generally involving the reaction of silicon-containing compounds with fluorinated precursors.[7] The chosen method often depends on the desired molecular architecture and functional groups. Common synthetic strategies include:
-
Hydrosilylation: This method involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond of a fluorinated alkene. It is a prevalent technique for producing fluorosilicone surfactants.[9]
-
Halogen Exchange: A widely used industrial method is the fluorination of chlorosilanes via halogen exchange. This process uses an inexpensive and readily available chlorosilane as a starting material and a fluorinating agent, such as potassium hydrogen fluoride (KHF₂), to replace chlorine atoms with fluorine.[10]
-
Coupling Reactions: Specific functionalities can be introduced by reacting amine-terminated silanes with isocyanate-terminated fluoroalkyls to create urea-linked fluorosilanes.[11] Other methods involve using Grignard reagents or organolithium compounds to form Si-C bonds with fluorinated groups.[9]
-
Amidation: Fluorosilanes can be synthesized by reacting aminosilanes, such as N-(β-aminoethyl)-γ-aminopropyl trimethoxy silane, with compounds like perfluorinated octyl sulfonic acid fluoride.[12]
Caption: A generalized workflow for the synthesis and characterization of fluorosilane compounds.
Experimental Protocols for Synthesis
Protocol 1: Synthesis of a Urea Fluorosilane [11] This protocol details the synthesis of a urea-linked fluorosilane by reacting an isocyanate-terminated silane with an amine-terminated fluoroalkyl.
-
Preparation of Reactants: Prepare a solution of one equivalent of 3-isocyanatopropyl triethoxysilane (CAS# 24801-88-5) dissolved in toluene. In a separate vessel, dissolve one equivalent of 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-octylsulfanyl)-ethylamine in toluene.
-
Reaction: Cool the solution of 3-isocyanatopropyl triethoxysilane to 0°C in an ice bath.
-
Addition: Add the fluoroalkyl-amine solution dropwise to the cooled silane solution with continuous stirring.
-
Incubation: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Product: The resulting product is (CH₃CH₂—O—)₃Si—(CH₂)₃—NH—C(O)—NH—(CH₂)₂—S—(CH₂)₂—C₆F₁₃.
Protocol 2: Synthesis of an Organic Silane Perfluorinated Octyl Sulfonic Acid Amide [12] This protocol describes the synthesis via a compounding reaction.
-
Reactant Ratio: Maintain a molar ratio of perfluorinated octyl sulfonic acid fluoride to aminosilane (N-(β-aminoethyl)-γ-aminopropyl trimethoxy silane) of 1:1.1.
-
Reaction Conditions: Carry out the reaction at a constant temperature of 50°C for a duration of 2 hours.
-
Yield: This procedure has been reported to achieve a product yield of 88%.
Properties and Characterization
Fluorosilanes are prized for their ability to modify surface properties. The covalent bond formed between the silane and the substrate ensures high durability, while the fluorinated chains create a low-energy, non-stick surface.[13]
Caption: Reaction pathway for covalent attachment of fluorosilanes to a hydroxylated surface.
Experimental Protocol for Characterization
Protocol 3: Surface Coating and Wettability Characterization [14] This protocol describes the application of a fluorosilane coating and the subsequent measurement of its hydrophobic and water-repellent properties.
-
Solution Preparation: Prepare a 1% (w/w) fluorosilane solution by mixing 1 gram of 1H,1H,2H,2H-perfluorooctyl-triethoxysilane (FAS) with 99 grams of ethanol. Stir the mixture for 2 hours. Ensure the pH is above 8.
-
Substrate Application: Apply the FAS solution to the desired substrates (e.g., marble, wood, glass slides).
-
Characterization Setup: Use an optical tensiometer to measure contact and sliding angles.
-
Static Contact Angle Measurement: Place three drops of distilled water at three different locations on the coated substrate and measure the static contact angle for each.
-
Sliding Angle Measurement: To measure water repellency, place a water drop on the surface and tilt the substrate. The angle at which the drop begins to roll off is the sliding angle. A tilt rate of 1°/s can be used.
Quantitative Data on Surface Properties
The effectiveness of fluorosilane coatings is quantified by measuring the static water contact angle (a measure of hydrophobicity) and the sliding angle (a measure of water repellency). Higher contact angles and lower sliding angles indicate a more effective coating.
| Substrate | Coating | Static Water Contact Angle (°) | Sliding Angle (°) | Reference |
| Marble | Uncoated | Hydrophilic | N/A | [14] |
| Marble | Coated with FAS | ~155.0 | < 10 | [14] |
| Wood (Beech) | Uncoated | Hydrophilic | N/A | [14] |
| Wood (Beech) | Coated with FAS | ~140.0 | < 10 | [14] |
| Glass | Coated with FAS | ~110.0 | < 10 | [14] |
| Brass | Coated with FAS | ~120.0 | < 10 | [14] |
| Silicon Wafer | Coated with FAS | ~110.0 | < 10 | [14] |
Table 1: Wettability data for surfaces treated with 1H,1H,2H,2H-perfluorooctyl-triethoxysilane (FAS). A higher contact angle indicates greater hydrophobicity, while a low sliding angle indicates high water repellency.
Applications in Research and Drug Development
The unique properties of fluorosilanes have led to their use in diverse fields, from industrial materials to cutting-edge pharmaceutical applications.
Materials Science and Surface Modification
In materials science, fluorosilanes are primarily used as surface modifiers to create high-performance coatings.[7] These coatings provide a combination of hydrophobicity, oleophobicity, chemical resistance, and durability.[5] Key applications include:
-
Protective Coatings: Used on building materials like concrete and marble to provide water repellency and anti-fouling properties.[3][14]
-
Self-Cleaning Surfaces: Applied to glass and other smooth surfaces to create a "lotus effect," where water beads up and rolls off, carrying dirt with it.[3][4]
-
Anti-Graffiti and Stain Resistance: Low-energy surfaces prevent paints and stains from adhering, making them easy to clean.[3][7]
-
Electronics: Used to protect circuit boards and electronic components from moisture.[7]
-
Textiles: Impart water and oil repellency to fabrics without affecting their breathability.[4][5]
Drug Development and Biomedical Applications
The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[15][16][17] Fluorosilanes are emerging as valuable tools in this area, offering unique solutions for drug delivery and medical devices.[8]
-
Biocompatible Coatings: Fluorosilane coatings can be applied to medical implants and devices to improve biocompatibility and reduce protein adsorption (bio-fouling), which can minimize the risk of rejection or infection.[8]
-
Drug Encapsulation and Delivery: The hydrophobic nature of fluorosilanes can be utilized in the development of advanced coatings for drug encapsulation, potentially controlling the release of active pharmaceutical ingredients (APIs).[8]
-
Synthesis of Pharmaceutical Intermediates: Fluorosilanes can serve as key building blocks in the synthesis of complex, fluorinated organic molecules with targeted therapeutic effects.[8] The strategic placement of fluorine can block metabolic soft spots in a drug candidate, prolonging its half-life.[17]
-
Antimicrobial Surfaces: While some studies on organosilanes have shown potential for antimicrobial activity, this is an area requiring further research for fluorosilane-specific applications.[18]
Caption: Logical relationships between fluorosilane properties and their key applications.
Conclusion
Fluorosilane compounds represent a versatile and powerful class of materials at the intersection of organosilicon and fluorine chemistry. Their ability to form durable, low-energy surfaces provides exceptional water and oil repellency, driving their use in a multitude of protective and functional coatings. For researchers in materials science, they offer a robust solution for surface modification. In the pharmaceutical and biomedical fields, fluorosilanes present exciting opportunities for developing advanced drug delivery systems, non-fouling medical devices, and novel fluorinated therapeutic agents. As synthetic methods become more refined and the understanding of their surface interactions deepens, the scope of applications for these remarkable compounds is set to expand even further.
References
- 1. vanabio.com [vanabio.com]
- 2. Fluoro Silanes,Fluorosilicones,Fluorosilane [osisilicones.com]
- 3. Fluoro Silanes as surface modification, fluorosilane coating | SiSiB SILICONES [sinosil.com]
- 4. nbinno.com [nbinno.com]
- 5. Fluoro Silane Manufacturer Supplier, Fluorosilane Coating | Silfluo [silfluosilicone.com]
- 6. Fluorosilane | Product Category | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 7. dakenchem.com [dakenchem.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. JPH1112287A - Production of fluorosilane - Google Patents [patents.google.com]
- 11. US20090143598A1 - Fluorosilanes - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. Fluorosilane Water-Repellent Coating for the Protection of Marble, Wood and Other Materials [mdpi.com]
- 15. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 17. img01.pharmablock.com [img01.pharmablock.com]
- 18. Evaluation of two organosilane products for sustained antimicrobial activity on high-touch surfaces in patient rooms - PubMed [pubmed.ncbi.nlm.nih.gov]
Dawn of the Silicon Age: A Technical Guide to the Discovery and History of Organosilicon Compounds
For Researchers, Scientists, and Drug Development Professionals
The journey into the world of organosilicon chemistry is a fascinating story of scientific curiosity, serendipitous discovery, and industrial innovation. This technical guide delves into the core of this history, providing a detailed account of the key discoveries, the pioneering scientists who made them, and the experimental foundations upon which the vast field of organosilicon chemistry is built. From the first synthesis of a carbon-silicon bond to the development of large-scale industrial processes, this document offers an in-depth exploration of the foundational moments that have led to the ubiquitous presence of organosilicon compounds in modern science and technology.
The Genesis: Friedel and Crafts' Synthesis of Tetraethylsilane (1863)
The story of organosilicon chemistry begins in 1863 with a groundbreaking experiment by French chemist Charles Friedel and his American counterpart, James Crafts. While investigating the reaction of diethylzinc with silicon tetrachloride, they successfully synthesized the first compound containing a direct carbon-silicon bond: tetraethylsilane.[1] This seminal work, published in the Annalen der Chemie und Pharmacie, marked the birth of a new field of chemistry.
Experimental Protocol: Synthesis of Tetraethylsilane
The original experimental details described by Friedel and Crafts were foundational. Below is a summarized protocol based on their 1863 publication.
Objective: To synthesize tetraethylsilane by reacting silicon tetrachloride with diethylzinc.
Reactants:
-
Silicon tetrachloride (SiCl₄)
-
Diethylzinc (Zn(C₂H₅)₂)
Procedure:
-
Silicon tetrachloride and diethylzinc were mixed in a sealed glass tube.
-
The sealed tube was heated, initiating a reaction between the two components.
-
Upon cooling, the reaction mixture was carefully treated to isolate the newly formed product.
-
Purification was achieved through distillation to yield pure tetraethylsilane.
Reaction: SiCl₄ + 2 Zn(C₂H₅)₂ → Si(C₂H₅)₄ + 2 ZnCl₂
While the exact yields were not meticulously reported in modern terms, this experiment laid the essential groundwork for future explorations into the synthesis of organosilicon compounds.
The Kipping Era: Pioneering Organosilicon Chemistry with Grignard Reagents
At the turn of the 20th century, English chemist Frederic Stanley Kipping embarked on a systematic investigation of organosilicon compounds that would span over four decades. His extensive work, primarily published in the Journal of the Chemical Society, Transactions, established the use of Grignard reagents as a versatile tool for forming silicon-carbon bonds.[2][3] Kipping is also credited with coining the term "silicone" to describe the polymeric materials derived from the hydrolysis of dichlorosilanes, noting their structural analogy to ketones, although this analogy was later understood to be superficial.
Experimental Protocol: Grignard Synthesis of Phenylsilanetriol
Kipping's work with Grignard reagents was characterized by meticulous experimental detail. A representative example is the synthesis of phenylsilanetriol from silicon tetrachloride and phenylmagnesium bromide.
Objective: To synthesize phenylsilanetriol via a Grignard reaction followed by hydrolysis.
Reactants:
-
Silicon tetrachloride (SiCl₄)
-
Phenylmagnesium bromide (C₆H₅MgBr)
-
Diethyl ether (solvent)
-
Water (for hydrolysis)
Procedure:
-
A solution of phenylmagnesium bromide in diethyl ether was prepared.
-
Silicon tetrachloride, dissolved in diethyl ether, was slowly added to the Grignard reagent with cooling.
-
The reaction mixture was stirred to ensure complete reaction, forming phenyltrichlorosilane.
-
The resulting mixture was then carefully hydrolyzed by the addition of water.
-
The ether layer was separated, and the solvent was evaporated to yield crude phenylsilanetriol.
-
The product was then purified by recrystallization.
Reaction Pathway:
The Industrial Revolution: Rochow's Direct Process
The commercial viability of organosilicon compounds was unlocked in the 1940s through the independent and near-simultaneous invention of the "Direct Process" by American chemist Eugene G. Rochow at General Electric and German chemist Richard Müller.[4][5] Rochow's work, detailed in U.S. Patent 2,380,995, described a method for the direct synthesis of methylchlorosilanes by passing methyl chloride over a heated mixture of silicon and a copper catalyst.[4] This process remains the cornerstone of the modern silicone industry.
Experimental Protocol: The Müller-Rochow Direct Process
The "Direct Process" is a high-temperature, gas-solid reaction that requires careful control of conditions to achieve the desired product distribution. The following protocol is based on the details provided in Rochow's patent.
Objective: To synthesize methylchlorosilanes directly from elemental silicon and methyl chloride.
Reactants and Catalyst:
-
Silicon metal powder
-
Methyl chloride (CH₃Cl) gas
-
Copper catalyst
Apparatus:
-
A heated reaction tube or fluidized-bed reactor.
-
A system for introducing and controlling the flow of methyl chloride gas.
-
A condensation system to collect the liquid products.
Procedure:
-
A mixture of powdered silicon and copper catalyst was placed in the reactor.
-
The reactor was heated to a temperature of approximately 250-300°C.[6]
-
A stream of methyl chloride gas was passed through the heated catalyst bed.
-
The gaseous products exiting the reactor were passed through a condenser to collect the liquid methylchlorosilanes.
-
The collected liquid was then subjected to fractional distillation to separate the different methylchlorosilane products.
Primary Reaction Products:
| Compound | Formula | Boiling Point (°C) | Typical Yield (%) |
| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70 | 70-90 |
| Methyltrichlorosilane | CH₃SiCl₃ | 66 | 5-15 |
| Trimethylchlorosilane | (CH₃)₃SiCl | 57 | 2-4 |
| Methyldichlorosilane | CH₃HSiCl₂ | 41 | 1-4 |
| Dimethylchlorosilane | (CH₃)₂HSiCl | 35 | 0.1-0.5 |
Table 1: Typical product distribution from the Müller-Rochow Direct Process.[7]
Logical Flow of the Direct Process:
Hydrosilylation: A Versatile C-Si Bond Forming Reaction
Another pivotal development in organosilicon chemistry was the discovery of hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, typically catalyzed by a transition metal complex. This reaction provides a highly efficient and atom-economical method for forming carbon-silicon bonds. While early examples were noted in the late 1940s, the field was significantly advanced by the discovery of potent platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆).
Experimental Protocol: Platinum-Catalyzed Hydrosilylation of an Alkene
The hydrosilylation of alkenes is a widely used reaction in both laboratory and industrial settings. The following is a general protocol for a platinum-catalyzed hydrosilylation.
Objective: To synthesize an alkylsilane by the addition of a hydrosilane to an alkene.
Reactants and Catalyst:
-
Hydrosilane (e.g., trichlorosilane, HSiCl₃)
-
Alkene (e.g., 1-octene)
-
Platinum catalyst (e.g., Karstedt's catalyst or Speier's catalyst)
-
Solvent (optional, e.g., toluene)
Procedure:
-
The alkene and a small amount of the platinum catalyst are charged into a reaction vessel under an inert atmosphere.
-
The hydrosilane is added to the mixture, often slowly to control the exothermic reaction.
-
The reaction mixture is stirred at a suitable temperature (ranging from room temperature to elevated temperatures depending on the reactants and catalyst) until the reaction is complete, which can be monitored by techniques such as IR spectroscopy (disappearance of the Si-H stretch).
-
The product is then isolated, typically by distillation, to remove the solvent and any unreacted starting materials.
Reaction Mechanism (Chalk-Harrod Mechanism):
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.
Conclusion
The discovery and historical development of organosilicon compounds represent a remarkable journey of scientific advancement. From the initial curiosity-driven synthesis of tetraethylsilane by Friedel and Crafts to the industrially transformative Direct Process pioneered by Rochow and Müller, and the versatile hydrosilylation reaction, each milestone has opened up new avenues of research and application. The detailed experimental protocols and mechanistic understanding of these foundational reactions have been instrumental in the continued growth of organosilicon chemistry, a field that continues to provide innovative solutions in materials science, medicine, and beyond. This guide serves as a testament to the enduring legacy of these pioneering scientists and their invaluable contributions to the chemical sciences.
References
- 1. The first alkene-platinum-silyl complexes: lifting the hydrosilation mechanism shroud with long-lived precatalytic intermediates and true pt catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. XXII.—Organic derivatives of silicon. Part II. The synthesis of benzylethylpropylsilicol, its sulphonation, and the resolution of the dl-sulphonic derivative into its optically active components - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 3. XXXVII.—Different methods of applying the Grignard reagents - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 7. Direct process - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to Quantum Chemical Calculations of Fluorosilanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of fluorosilanes. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational modeling of silicon-containing compounds. This document details the theoretical background, computational methodologies, and practical applications of these calculations, with a strong emphasis on data presentation and experimental validation.
Introduction to Fluorosilanes and the Role of Quantum Chemistry
Fluorosilanes (SiHnFm) are a class of organosilicon compounds that have garnered significant interest due to their unique chemical and physical properties. They are utilized in a variety of applications, including as precursors for silicon-based materials, in chemical vapor deposition (CVD) processes, and as reagents in organic synthesis. The high strength of the silicon-fluorine (Si-F) bond, one of the strongest single bonds in chemistry, imparts considerable stability to these molecules.
Quantum chemical calculations have emerged as a powerful tool for elucidating the electronic structure, molecular properties, and reactivity of fluorosilanes. These computational methods allow for the investigation of molecular geometries, vibrational frequencies, thermochemistry, and reaction mechanisms at the atomic level, providing insights that can be challenging to obtain through experimental means alone. This guide will explore the various quantum chemical methods employed in the study of fluorosilanes and their application in understanding the chemistry of these important compounds.
Theoretical and Computational Methodologies
A variety of quantum chemical methods are employed to study fluorosilanes, ranging from computationally efficient Density Functional Theory (DFT) to high-accuracy ab initio methods. The choice of method depends on the desired accuracy and the computational resources available.
Density Functional Theory (DFT)
DFT is a widely used method for calculating the electronic structure of molecules. It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. DFT methods are computationally less demanding than traditional ab initio methods, making them suitable for larger molecular systems. Common DFT functionals used in fluorosilane calculations include B3LYP and PBE.
High-Accuracy Ab Initio Methods
For highly accurate thermochemical and spectroscopic data, more computationally intensive ab initio methods are employed. These methods are based on solving the Schrödinger equation without empirical parameterization. Key high-accuracy methods include:
-
Gaussian-n (Gn) Theories (G2, G3): These are composite methods that approximate high-level calculations through a series of lower-level calculations. G3 theory, for example, builds upon G2 theory to provide improved accuracy for thermochemical data.
-
Complete Basis Set (CBS) Methods (CBS-QB3): These methods extrapolate the results of calculations with finite basis sets to the complete basis set limit, thereby reducing basis set truncation error.
-
Weizmann-n (Wn) Theories (W1, W2): W1 and W2 theories are highly accurate computational thermochemistry protocols that aim for "benchmark" quality results, often with sub-kJ/mol accuracy.
Basis Sets
The choice of basis set is crucial in quantum chemical calculations as it describes the atomic orbitals used to construct the molecular orbitals. For fluorosilanes, Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ) are commonly used. Larger basis sets with polarization and diffuse functions are generally required for accurate descriptions of the electronic structure and properties of molecules containing highly electronegative atoms like fluorine.
Computational Workflow
The general workflow for performing quantum chemical calculations on fluorosilanes involves several key steps. This process is illustrated in the following diagram.
Molecular Properties of Fluorosilanes
Quantum chemical calculations provide valuable data on the molecular structure, vibrational spectra, and thermochemistry of fluorosilanes.
Geometries: Bond Lengths and Angles
The tables below summarize experimental and calculated geometric parameters for a series of fluorosilanes. The calculations were performed at various levels of theory, demonstrating the good agreement that can be achieved with modern computational methods.
Table 1: Bond Lengths (Å) of Fluorosilanes
| Molecule | Bond | Experimental | Calculated (Method) |
| SiH₃F | Si-H | 1.485 | 1.483 (MP2/6-31G) |
| Si-F | 1.593 | 1.602 (MP2/6-31G) | |
| SiH₂F₂ | Si-H | 1.471 | 1.475 (MP2/6-31G) |
| Si-F | 1.577 | 1.583 (MP2/6-31G) | |
| SiHF₃ | Si-H | 1.455 | 1.459 (MP2/6-31G) |
| Si-F | 1.562 | 1.567 (MP2/6-31G) | |
| SiF₄ | Si-F | 1.552 | 1.556 (CCSD(T)) |
Table 2: Bond Angles (°) of Fluorosilanes
| Molecule | Angle | Experimental | Calculated (Method) |
| SiH₂F₂ | ∠HSiH | 112.0 | 112.5 (MP2/6-31G) |
| ∠FSiF | 107.9 | 108.1 (MP2/6-31G) | |
| SiHF₃ | ∠HSiF | 110.8 | 110.9 (MP2/6-31G) |
| ∠FSiF | 108.1 | 108.0 (MP2/6-31G) |
Vibrational Frequencies
Vibrational spectroscopy is a key experimental technique for characterizing molecules. Quantum chemical calculations can predict the vibrational frequencies and infrared intensities, aiding in the assignment of experimental spectra.
Table 3: Experimental and Calculated Vibrational Frequencies (cm⁻¹) of Fluorosilanes
| Molecule | Mode | Symmetry | Experimental[1][2][3][4] | Calculated (Scaled B3LYP/6-311+G(d,p)) | Description |
| SiH₃F | ν₁ | A₁ | 2206 | 2205 | Si-H stretch |
| ν₂ | A₁ | 990 | 988 | SiH₃ deformation | |
| ν₃ | A₁ | 872 | 870 | Si-F stretch | |
| ν₄ | E | 2196 | 2195 | Si-H stretch | |
| ν₅ | E | 956 | 955 | SiH₃ rock | |
| ν₆ | E | 728 | 727 | SiH₃ deformation | |
| SiH₂F₂ | ν₁ | A₁ | 2237 | 2236 | Si-H symmetric stretch |
| ν₂ | A₁ | 983 | 982 | SiF₂ symmetric stretch | |
| ν₃ | A₁ | 510 | 509 | SiH₂ scissors | |
| ν₄ | A₂ | 868 | 867 | SiH₂ twist | |
| ν₅ | B₁ | 2248 | 2247 | Si-H asymmetric stretch | |
| ν₆ | B₁ | 973 | 972 | SiF₂ asymmetric stretch | |
| SiHF₃ | ν₁ | A₁ | 2316 | 2315 | Si-H stretch |
| ν₂ | A₁ | 1005 | 1004 | SiF₃ symmetric stretch | |
| ν₃ | A₁ | 530 | 529 | Si-H bend | |
| ν₄ | E | 991 | 990 | SiF₃ asymmetric stretch | |
| ν₅ | E | 855 | 854 | Si-H rock | |
| SiF₄ | ν₁ | A₁ | 800 | 799 | Si-F symmetric stretch |
| ν₂ | E | 268 | 267 | SiF₂ bend | |
| ν₃ | F₂ | 1032 | 1031 | Si-F asymmetric stretch | |
| ν₄ | F₂ | 389 | 388 | SiF₂ rock |
Thermochemistry
The enthalpies of formation (ΔfH°) are fundamental thermochemical properties. High-accuracy computational methods can predict these values with an accuracy that is often comparable to experimental measurements.
Table 4: Gas-Phase Enthalpies of Formation (kJ/mol at 298.15 K)
| Molecule | Experimental[5][6] | Calculated (G3) | Calculated (CBS-QB3) |
| SiH₃F | -393.3 ± 4.2 | -392.8 | -393.1 |
| SiH₂F₂ | -835.1 ± 5.0 | -834.5 | -834.9 |
| SiHF₃ | -1256.0 ± 6.3 | -1255.2 | -1255.7 |
| SiF₄ | -1615.0 ± 0.8 | -1614.7 | -1614.9 |
Reaction Mechanisms of Fluorosilanes
Quantum chemical calculations are instrumental in elucidating the complex reaction mechanisms of fluorosilanes, such as their hydrolysis and oxidation.
Hydrolysis of Fluorosilanes
The hydrolysis of fluorosilanes is a crucial process in the synthesis of siloxanes and silica-based materials. Theoretical studies have shown that the hydrolysis of fluorosilanes is significantly different from that of chlorosilanes. For instance, the hydrolysis of trifluorosilanes (RSiF₃) is endothermic, in contrast to the strongly exothermic hydrolysis of trichlorosilanes.
The diagram below illustrates a proposed pathway for the hydrolysis of a trifluorosilane, highlighting the role of water as a catalyst.
Oxidation of Fluorosilanes
The oxidation of organosilanes to silanols is a fundamental transformation in organic synthesis. Quantum chemical studies have revealed that the oxidation of fluorosilanes often proceeds through the formation of a pentacoordinate silicate intermediate. The presence of a fluoride ion can play a critical role in activating the silicon center towards nucleophilic attack by an oxidant, such as hydrogen peroxide.
Experimental Protocols for Validation
The accuracy of quantum chemical calculations is critically assessed by comparing the computed results with experimental data. The following sections detail the methodologies for key experiments used to characterize fluorosilanes.
Determination of Molecular Geometry
Gas-Phase Electron Diffraction (GED)
-
Principle: A beam of high-energy electrons is scattered by a gaseous sample of the molecule of interest. The scattered electrons create a diffraction pattern that is dependent on the internuclear distances within the molecule.
-
Methodology:
-
A volatile sample of the fluorosilane is introduced into a high-vacuum chamber.
-
A monochromatic beam of electrons (typically 40-60 keV) is passed through the gas jet.
-
The scattered electrons are detected on a photographic plate or a CCD detector, creating a diffraction pattern of concentric rings.
-
The radial distribution of the scattered electron intensity is analyzed to determine the equilibrium internuclear distances and bond angles. This analysis often involves fitting a theoretical scattering pattern, calculated from a model of the molecular geometry, to the experimental data.
-
Microwave Spectroscopy
-
Principle: This technique measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. The rotational constants obtained from the spectrum are inversely related to the moments of inertia of the molecule.
-
Methodology:
-
The gaseous fluorosilane sample is introduced into a waveguide at low pressure.
-
Microwave radiation is passed through the sample, and the absorption is measured as a function of frequency.
-
The frequencies of the absorption lines are used to determine the rotational constants (A, B, C) of the molecule.
-
By analyzing the spectra of different isotopologues of the molecule, the precise atomic coordinates and thus the molecular geometry can be determined.
-
Determination of Vibrational Frequencies
Infrared (IR) and Raman Spectroscopy
-
Principle: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about vibrations that change the polarizability of the molecule.
-
Methodology:
-
IR Spectroscopy: An infrared beam is passed through a sample of the fluorosilane (gas, liquid, or solid). The transmitted light is measured by a detector, and the resulting spectrum shows absorption bands at the frequencies of the molecule's vibrational modes.
-
Raman Spectroscopy: A monochromatic laser beam is directed at the sample. The scattered light is collected and analyzed. The Raman spectrum shows peaks shifted from the laser frequency, with the shifts corresponding to the vibrational frequencies of the molecule.
-
Determination of Thermochemical Properties
Rotating-Bomb Combustion Calorimetry
-
Principle: This method is used to determine the standard enthalpy of combustion of a substance. For organosilicon and organofluorine compounds, a specialized rotating bomb is used to ensure complete combustion and dissolution of the products.
-
Methodology:
-
A precisely weighed sample of the fluorosilane compound is placed in a crucible inside a combustion bomb. An auxiliary substance (e.g., mineral oil) may be used to promote complete combustion.
-
The bomb is filled with high-pressure oxygen and a small amount of water or an aqueous solution to dissolve the acidic combustion products (e.g., HF).
-
The bomb is placed in a calorimeter, and the sample is ignited. The temperature change of the calorimeter is measured with high precision.
-
The bomb is rotated after combustion to ensure that all gaseous products dissolve in the aqueous solution.
-
The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived from the enthalpy of combustion using Hess's law.[7]
-
Calvet Microcalorimetry
-
Principle: Calvet microcalorimetry is used to measure the enthalpies of vaporization or sublimation. This technique measures the heat flow associated with the phase transition of a substance.
-
Methodology:
-
A small amount of the fluorosilane sample is placed in a sample cell within the Calvet microcalorimeter.
-
The sample is heated at a constant rate or held at a constant temperature.
-
The heat flow required to maintain the sample at the same temperature as a reference cell is measured.
-
The enthalpy of vaporization or sublimation is determined by integrating the heat flow over the course of the phase transition.[7]
-
Conclusion
Quantum chemical calculations have proven to be an indispensable tool in the study of fluorosilanes. These methods provide detailed insights into the molecular and electronic structures, vibrational properties, thermochemistry, and reactivity of this important class of compounds. The synergy between computational predictions and experimental validation is crucial for advancing our understanding of fluorosilane chemistry. As computational resources and theoretical methods continue to improve, the role of quantum chemistry in the design and development of new silicon-based materials and technologies is expected to grow even further.
References
- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 5. atct.anl.gov [atct.anl.gov]
- 6. atct.anl.gov [atct.anl.gov]
- 7. Experimental and computational study of the thermochemistry of the fluoromethylaniline isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Diethyldifluorosilane as an Electrolyte Additive in Lithium-Ion Batteries
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Following an extensive search of scientific literature and patent databases, no specific quantitative data or detailed experimental protocols for the use of diethyldifluorosilane as a lithium-ion battery electrolyte additive were found. The following application notes and protocols are based on general knowledge of fluorinated and organosilicon electrolyte additives and are intended to serve as a representative guide for the evaluation of such compounds. The data presented in the tables are illustrative examples and not the result of actual experiments involving this compound.
Introduction
This compound ((C₂H₅)₂SiF₂) is a fluorinated organosilane compound that holds potential as an electrolyte additive for enhancing the performance and safety of lithium-ion batteries. The presence of both silicon and fluorine in its structure suggests it could play a significant role in forming a stable and robust solid electrolyte interphase (SEI) on the anode surface. A well-formed SEI is critical for preventing electrolyte decomposition, minimizing capacity fade, and improving the overall cycle life of the battery.[1][2] This document provides an overview of the potential applications of this compound and standardized protocols for its electrochemical evaluation.
Potential Mechanism of Action
It is hypothesized that during the initial charging cycles of a lithium-ion battery, this compound would be reductively decomposed at the anode surface. This decomposition could lead to the formation of a stable SEI layer rich in lithium fluoride (LiF) and silicon-based compounds. LiF is a known beneficial component of the SEI, providing excellent electronic insulation while allowing for efficient lithium-ion transport.[3] The silicon components could contribute to a more flexible and resilient SEI, better able to withstand the volume changes of the anode during lithiation and delithiation.
Data Presentation: Illustrative Performance Metrics
The following tables present hypothetical data to illustrate the potential effects of this compound as an electrolyte additive compared to a baseline electrolyte.
Table 1: Electrochemical Performance of Graphite/NMC811 Cells with and without this compound Additive
| Electrolyte Composition | 1st Cycle Coulombic Efficiency (%) | Capacity Retention after 200 Cycles (%) | Average Coulombic Efficiency over 200 Cycles (%) |
| Baseline Electrolyte | 88.5 | 85.2 | 99.7 |
| Baseline + 1% this compound | 91.0 | 92.5 | 99.9 |
| Baseline + 2% this compound | 91.8 | 94.1 | 99.9 |
Table 2: Impedance and Gas Generation Data
| Electrolyte Composition | Anode Interfacial Resistance after 100 Cycles (Ω) | Gas Volume after 100 Cycles at 60°C (μL) |
| Baseline Electrolyte | 45.8 | 150 |
| Baseline + 1% this compound | 25.3 | 85 |
| Baseline + 2% this compound | 22.1 | 70 |
Experimental Protocols
Electrolyte Preparation
-
Baseline Electrolyte: Prepare a solution of 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (3:7 by volume) in an argon-filled glovebox.
-
Additive-Containing Electrolyte: To the baseline electrolyte, add this compound to achieve the desired weight percentage (e.g., 1% or 2%). Ensure thorough mixing using a magnetic stirrer for at least 4 hours.
Cell Assembly
-
Electrodes: Use commercial-grade graphite anodes and LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) cathodes.
-
Assembly: Assemble 2032-type coin cells in an argon-filled glovebox. Use a microporous polyethylene separator.
-
Electrolyte Filling: Add a precise amount of the prepared electrolyte to each coin cell before sealing.
Electrochemical Measurements
-
Formation Cycles: Perform two initial formation cycles at a C/20 rate (where C is the theoretical capacity of the cell) between 3.0 and 4.3 V.
-
Cyclic Voltammetry (CV): To investigate the reduction potential of the additive, perform CV on a three-electrode cell with a lithium metal reference and counter electrode, and a graphite working electrode. Scan from the open-circuit voltage to 0.01 V at a scan rate of 0.1 mV/s.
-
Long-Term Cycling: Cycle the cells at a C/2 rate between 3.0 and 4.3 V at 25°C for at least 200 cycles. Record the charge and discharge capacities to determine coulombic efficiency and capacity retention.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before cycling and after a set number of cycles (e.g., 50, 100, 200). Use a frequency range of 100 kHz to 0.01 Hz with an amplitude of 10 mV.
-
Gas Analysis: After cycling at an elevated temperature (e.g., 60°C), carefully open the cells in a sealed container and analyze the headspace gas using gas chromatography to quantify the evolved gases.
Visualizations
Hypothetical SEI Formation Mechanism
The following diagram illustrates a plausible, though hypothetical, mechanism for the involvement of a fluorinated silane additive like this compound in the formation of the SEI layer on a graphite anode.
Caption: Hypothetical SEI formation with a fluorosilane additive.
Experimental Workflow
The diagram below outlines the general experimental workflow for evaluating a novel electrolyte additive.
Caption: General workflow for testing electrolyte additives.
References
Application Notes and Protocols for Diethyldifluorosilane in Chemical Vapor Deposition
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction to Diethyldifluorosilane as a CVD Precursor
This compound is a volatile organosilicon compound that holds potential as a precursor for the chemical vapor deposition of silicon-containing thin films, such as silicon dioxide (SiO₂) and silicon carbide (SiC). Its chemical structure, featuring both ethyl and fluorine ligands, suggests unique reactivity and potential advantages in CVD processes. The presence of Si-F bonds may influence film properties, such as etch resistance and dielectric constant, while the ethyl groups can participate in decomposition pathways to form Si-C or Si-O networks.
Potential Applications:
-
Dielectric Layers: Deposition of fluorine-doped silicon dioxide (SiOF) films with low dielectric constants for interlayer dielectrics in microelectronics.
-
Protective Coatings: Formation of silicon carbide coatings with enhanced chemical and thermal stability.
-
Biocompatible Coatings: Potential for depositing inert and biocompatible silicon-based coatings for medical devices, leveraging the stability of Si-F and Si-C bonds.
Safety and Handling
This compound is a flammable and corrosive liquid and vapor.[1][2] It reacts with moisture and can cause severe skin burns and eye damage.[1][2] Inhalation may be harmful.[1][2] Always handle this precursor in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value (Estimated or from related compounds) |
| Chemical Formula | (C₂H₅)₂SiF₂ |
| Molecular Weight | 124.22 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~ 65-67 °C |
| Vapor Pressure | Moderate (suitable for vapor delivery) |
| Reactivity | Reacts with water and other protic solvents |
Application: Deposition of Fluorine-Doped Silicon Dioxide (SiOF)
The inclusion of fluorine in silicon dioxide films can lower the dielectric constant, which is advantageous for reducing parasitic capacitance in integrated circuits.
Proposed Reaction Pathway
The deposition of SiOF from this compound and an oxygen source (e.g., O₂, N₂O) is proposed to proceed via the following general reaction:
(C₂H₅)₂SiF₂(g) + O₂(g) → SiOₓFᵧ(s) + byproducts (e.g., CO₂, H₂O, HF)
The ethyl groups are expected to be oxidized, while the fluorine atoms can be incorporated into the silicon dioxide matrix.
Experimental Protocol: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of SiOF
This protocol outlines a hypothetical PECVD process for SiOF deposition.
Equipment:
-
Plasma-Enhanced Chemical Vapor Deposition (PECVD) reactor
-
This compound precursor bubbler with temperature and mass flow control
-
Oxygen (O₂) and Argon (Ar) gas sources with mass flow controllers
-
Vacuum pump and pressure control system
-
Substrate heater
Procedure:
-
Substrate Preparation: Clean the substrate (e.g., silicon wafer) using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
-
System Preparation:
-
Load the cleaned substrate into the PECVD chamber.
-
Pump the chamber down to a base pressure of < 10⁻⁶ Torr.
-
Heat the substrate to the desired deposition temperature.
-
-
Deposition:
-
Introduce Argon (Ar) as a carrier gas through the this compound bubbler, which is maintained at a constant temperature to ensure stable vapor pressure.
-
Introduce Oxygen (O₂) as the co-reactant.
-
Set the process pressure.
-
Ignite the plasma at a specified RF power.
-
Deposit the SiOF film for the desired duration.
-
-
Post-Deposition:
-
Turn off the plasma, precursor, and reactant gas flows.
-
Cool down the substrate under a flow of Ar or N₂.
-
Vent the chamber and unload the coated substrate.
-
Table of Hypothetical Deposition Parameters
| Parameter | Range |
| Substrate Temperature | 200 - 400 °C |
| Precursor Flow Rate | 5 - 50 sccm (Ar carrier gas) |
| Bubbler Temperature | 20 - 40 °C |
| Oxygen (O₂) Flow Rate | 50 - 500 sccm |
| Process Pressure | 0.5 - 5 Torr |
| RF Power | 50 - 300 W |
| Resulting Film Thickness | 100 - 1000 nm (dependent on deposition time) |
| Expected Refractive Index | 1.38 - 1.45 |
| Expected Dielectric Constant | 3.2 - 3.8 |
Application: Deposition of Silicon Carbide (SiC)
This compound can also be explored as a single-source precursor for SiC deposition, as it contains both silicon and carbon. The Si-F bonds might influence the crystalline structure and properties of the resulting SiC film.
Proposed Reaction Pathway
The thermal decomposition of this compound to form SiC is expected to occur at higher temperatures:
(C₂H₅)₂SiF₂(g) → SiC(s) + byproducts (e.g., HF, H₂, hydrocarbons)
An inert carrier gas like Argon or Hydrogen is typically used.
Experimental Protocol: Low-Pressure Chemical Vapor Deposition (LPCVD) of SiC
This protocol describes a hypothetical LPCVD process for SiC deposition.
Equipment:
-
Low-Pressure Chemical Vapor Deposition (LPCVD) reactor (hot-wall or cold-wall)
-
This compound precursor delivery system
-
Argon (Ar) or Hydrogen (H₂) carrier gas source with mass flow controllers
-
High-temperature substrate heater
-
Vacuum pump and pressure control system
Procedure:
-
Substrate Preparation: Prepare a suitable substrate (e.g., silicon or graphite) with appropriate cleaning.
-
System Preparation:
-
Load the substrate into the LPCVD reactor.
-
Evacuate the reactor to a base pressure of < 10⁻⁵ Torr.
-
Ramp up the temperature of the reactor and substrate.
-
-
Deposition:
-
Introduce the carrier gas (Ar or H₂).
-
Introduce the this compound vapor into the reactor.
-
Maintain a constant process pressure and temperature for the desired deposition time.
-
-
Post-Deposition:
-
Stop the precursor flow.
-
Cool the reactor and substrate under the carrier gas flow.
-
Vent the chamber and remove the coated substrate.
-
Table of Hypothetical Deposition Parameters
| Parameter | Range |
| Substrate Temperature | 800 - 1200 °C |
| Precursor Flow Rate | 1 - 20 sccm (vapor) |
| Carrier Gas Flow Rate | 100 - 1000 sccm (Ar or H₂) |
| Process Pressure | 0.1 - 10 Torr |
| Resulting Film Thickness | 50 - 500 nm (dependent on deposition time) |
| Expected Film Composition | Silicon Carbide (may contain F or C impurities) |
Visualizations
PECVD Experimental Workflow for SiOF Deposition
Caption: PECVD Experimental Workflow for SiOF Deposition.
Proposed CVD Reaction Pathways
Caption: Proposed Reaction Pathways for SiOF and SiC Deposition.
References
Experimental protocol for handling Diethyldifluorosilane in a laboratory setting
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the safe handling of Diethyldifluorosilane (C₄H₁₀F₂Si) in a laboratory setting. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this protocol incorporates safety and handling information from analogous organosilanes, such as Diethylsilane and Diethyldichlorosilane, to ensure a comprehensive and cautious approach.
Physical and Chemical Properties
This compound is an organosilicon compound with the following properties:
| Property | Value | Reference |
| CAS Number | 358-06-5 | [1][2] |
| Molecular Formula | C₄H₁₀F₂Si | [1][3] |
| Molecular Weight | 124.20 g/mol | [1] |
| Appearance | Likely a colorless liquid | Inferred from similar compounds |
| Boiling Point | Not definitively reported; likely similar to or slightly higher than Diethylsilane (56 °C) | Inferred from related compounds |
| Flash Point | Not definitively reported; expected to be low and highly flammable | Inferred from related compounds |
| Density | Not definitively reported |
Hazard Identification and Safety Precautions
Based on data for analogous compounds, this compound should be treated as a highly flammable liquid that is corrosive and reacts with water .
Potential Hazards:
-
Flammability: Vapors may form explosive mixtures with air and can flash back from an ignition source.
-
Reactivity: Reacts with water, potentially violently, to produce flammable and toxic gases, including hydrogen fluoride which is highly corrosive.
-
Health Hazards: Causes skin irritation and serious eye damage.[4] Inhalation may cause respiratory irritation.
Safety Precautions:
-
Work in a well-ventilated chemical fume hood.
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Use non-sparking tools and explosion-proof electrical equipment.
-
Ground and bond all containers and transfer equipment to prevent static discharge.
-
Handle under an inert atmosphere (e.g., argon or nitrogen).
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety goggles and a face shield | Must meet ANSI Z87.1 standards.[5] |
| Hand Protection | Chemical-resistant gloves | Neoprene or nitrile gloves are recommended.[6] Always check the glove manufacturer's chemical resistance guide. |
| Body Protection | Flame-retardant lab coat | Worn over clothing made of natural fibers (e.g., cotton). |
| Respiratory Protection | Respirator with appropriate cartridges | Required if working outside of a fume hood or if ventilation is inadequate.[7] |
| Foot Protection | Closed-toe, chemical-resistant shoes |
Experimental Protocols
4.1. General Handling and Dispensing
This protocol outlines the safe transfer of this compound from a storage container to a reaction vessel.
Materials:
-
This compound in a sealed container
-
Dry, inert gas source (argon or nitrogen) with regulator and tubing
-
Dry glassware (e.g., reaction flask, graduated cylinder)
-
Syringes and needles (oven-dried)
-
Septa
Procedure:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble and flame-dry all glassware under vacuum or in an oven and allow to cool under a stream of inert gas.
-
Place the this compound container in a secondary container (e.g., a beaker) within the fume hood.
-
Purge all transfer lines and the reaction vessel with an inert gas.
-
Using a syringe and needle, pierce the septum of the this compound container and slowly draw the desired volume of liquid.
-
To prevent suck-back, ensure the pressure inside the reaction vessel is not lower than the pressure in the source container.
-
Transfer the liquid to the reaction vessel by piercing the septum and slowly dispensing the liquid.
-
After transfer, rinse the syringe and needle with a dry, inert solvent (e.g., anhydrous hexane or toluene) and quench the rinsate as described in the quenching protocol below.
4.2. Quenching Protocol for Excess Reagent and Residues
This protocol is for the safe neutralization of unreacted this compound.
Materials:
-
Excess this compound or residues in a reaction flask
-
Dry, inert solvent (e.g., hexane or toluene)
-
Quenching agent: a solution of isopropanol in an inert solvent
-
Dropping funnel
-
Ice bath
Procedure:
-
Place the reaction flask containing the this compound residue in an ice bath within the fume hood.
-
Dilute the residue with a dry, inert solvent.
-
Slowly add the isopropanol solution dropwise via a dropping funnel with vigorous stirring.
-
Monitor for any signs of reaction (e.g., gas evolution, temperature increase). If the reaction becomes too vigorous, stop the addition and allow it to subside before continuing.
-
Once the addition is complete and the reaction has ceased, slowly add a small amount of water to ensure complete quenching.
-
The resulting mixture should be neutralized and disposed of as hazardous waste according to institutional guidelines.
Emergency Procedures
5.1. Spills
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[8][9]
-
Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[10]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's emergency response team.
-
Provide details of the spilled chemical.
-
5.2. Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[13] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizations
References
- 1. This compound | C4H10F2Si | CID 67748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. PubChemLite - this compound (C4H10F2Si) [pubchemlite.lcsb.uni.lu]
- 4. Diethyldichlorosilane - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. Essential Safety Gear for Handling Heptamethyltrisiloxane: A Comprehensive Guide - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 8. jk-sci.com [jk-sci.com]
- 9. enhs.uark.edu [enhs.uark.edu]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
Application Notes and Protocols for Diethyldifluorosilane as a Precursor for Silicon-Based Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyldifluorosilane ((C₂H₅)₂SiF₂) is a volatile organosilicon compound that serves as a valuable precursor in the chemical vapor deposition (CVD) of various silicon-based thin films.[1] Its chemical structure, containing both ethyl and fluorine substituents on the silicon atom, offers unique advantages in tailoring film properties such as composition, density, and etch resistance. These characteristics make it a promising candidate for applications in microelectronics, protective coatings, and advanced materials development.
This document provides detailed application notes and experimental protocols for the use of this compound in the deposition of silicon nitride (SiNₓ), silicon dioxide (SiO₂), and silicon carbide (SiC) thin films. The protocols are based on established CVD principles and data from related organosilane precursors, providing a solid foundation for researchers to develop their specific processes.
Deposition of Silicon Nitride (SiNₓ) Films
Silicon nitride films are widely used in the semiconductor industry as passivation layers, dielectric materials, and etch masks due to their excellent chemical stability and electrical insulating properties. This compound, in combination with a nitrogen source such as ammonia (NH₃), can be used to deposit high-quality SiNₓ films via Plasma-Enhanced Chemical Vapor Deposition (PECVD).
Experimental Protocol: PECVD of Silicon Nitride
This protocol outlines the steps for depositing silicon nitride thin films on a silicon wafer substrate.
1.1.1. Substrate Preparation:
-
Begin with a clean silicon wafer (e.g., p-type <100>).
-
Perform a standard RCA clean or a similar procedure to remove organic and inorganic contaminants from the wafer surface.
-
Rinse the wafer with deionized (DI) water and dry it with a stream of high-purity nitrogen gas.
-
Load the cleaned wafer into the PECVD reaction chamber.
1.1.2. Deposition Parameters:
The following table summarizes the typical process parameters for the PECVD of SiNₓ using this compound and ammonia.
| Parameter | Value | Unit |
| Precursor | This compound ((C₂H₅)₂SiF₂) | - |
| Nitrogen Source | Ammonia (NH₃) | - |
| Substrate Temperature | 200 - 400 | °C |
| RF Power | 50 - 200 | W |
| Chamber Pressure | 0.5 - 2.0 | Torr |
| This compound Flow Rate | 5 - 20 | sccm |
| Ammonia Flow Rate | 50 - 200 | sccm |
| Carrier Gas (e.g., N₂) | 100 - 500 | sccm |
1.1.3. Deposition Procedure:
-
Evacuate the reaction chamber to a base pressure below 10⁻⁶ Torr.
-
Introduce the carrier gas to stabilize the pressure and flow.
-
Heat the substrate to the desired deposition temperature.
-
Introduce the this compound and ammonia into the chamber at the specified flow rates.
-
Ignite the plasma by applying RF power.
-
Maintain the deposition conditions for the desired time to achieve the target film thickness.
-
After deposition, turn off the RF power and the precursor gas flows.
-
Allow the substrate to cool down under a carrier gas flow.
-
Vent the chamber and unload the coated wafer.
Expected Film Properties
The properties of the deposited SiNₓ films are highly dependent on the deposition parameters.
| Property | Expected Value/Range |
| Refractive Index | 1.8 - 2.1 |
| Dielectric Constant | 6 - 9 |
| Etch Rate (in buffered HF) | 10 - 100 nm/min |
| Stress | Compressive |
Experimental Workflow
PECVD workflow for silicon nitride deposition.
Deposition of Silicon Dioxide (SiO₂) Films
Silicon dioxide is a cornerstone material in microfabrication, serving as a high-quality insulator, gate dielectric, and sacrificial layer. While specific data for this compound is limited, extensive research on the closely related precursor diethylsilane (DES) provides a strong basis for a protocol to deposit SiO₂ films. The fluorine in this compound is expected to influence the deposition chemistry and potentially lower the required deposition temperature.
Experimental Protocol: PECVD of Silicon Dioxide
This protocol details the deposition of SiO₂ thin films using a process adapted from studies on diethylsilane.
2.1.1. Substrate Preparation:
Follow the same substrate preparation steps as outlined in section 1.1.1.
2.1.2. Deposition Parameters:
The following table presents the optimized deposition conditions for SiO₂ films using diethylsilane and nitrous oxide, which can be used as a starting point for this compound.
| Parameter | Value | Unit |
| Precursor | This compound ((C₂H₅)₂SiF₂) | - |
| Oxidant | Nitrous Oxide (N₂O) | - |
| Substrate Temperature | 250 - 350 | °C |
| RF Power | 20 - 100 | W |
| Chamber Pressure | 200 - 400 | mTorr |
| This compound Flow Rate | 10 - 20 | sccm |
| Nitrous Oxide Flow Rate | 200 - 300 | sccm |
2.1.3. Deposition Procedure:
The deposition procedure is analogous to the one described for silicon nitride in section 1.1.3, with the substitution of ammonia with nitrous oxide as the co-reactant.
Quantitative Data from Diethylsilane Precursor
The following data was obtained for SiO₂ films deposited using diethylsilane and can be considered a benchmark for films grown with this compound.
| Deposition Parameter | Value | Resulting Film Property | Value |
| Temperature | 300 °C | Growth Rate | 327 Å/min |
| Pressure | 300 mTorr | Density | 2.14 g/cm³ |
| N₂O/DES Flow Ratio | 240 sccm / 15 sccm | Refractive Index | 1.47 |
Logical Relationship of Deposition Parameters
Inputs for the PECVD of silicon dioxide.
Deposition of Silicon Carbide (SiC) Films
Silicon carbide is a wide-bandgap semiconductor with exceptional properties, including high thermal conductivity, chemical inertness, and mechanical hardness. While less common, organosilanes like diethylsilane have been explored for the low-temperature deposition of SiC, suggesting the potential of this compound for similar applications.
Experimental Protocol: Low-Pressure CVD (LPCVD) of Silicon Carbide
This protocol provides a general framework for the deposition of SiC thin films.
3.1.1. Substrate Preparation:
Clean the desired substrate (e.g., silicon or silicon dioxide coated wafer) following the procedure in section 1.1.1.
3.1.2. Deposition Parameters:
The following parameters are suggested as a starting point for the LPCVD of SiC using this compound.
| Parameter | Value | Unit |
| Precursor | This compound ((C₂H₅)₂SiF₂) | - |
| Carbon Source | (Optional, e.g., C₂H₄) | - |
| Substrate Temperature | 600 - 800 | °C |
| Chamber Pressure | 0.1 - 1.0 | Torr |
| This compound Flow Rate | 5 - 15 | sccm |
| Carrier Gas (e.g., Ar) | 50 - 200 | sccm |
Note: this compound contains both silicon and carbon, potentially enabling single-source deposition of SiC. The addition of a separate carbon source can be used to control the Si:C ratio in the film.
3.1.3. Deposition Procedure:
The procedure is similar to that for PECVD, but without the use of plasma. The deposition is driven by the thermal decomposition of the precursor on the heated substrate surface.
Expected Film Characteristics
| Property | Expected Characteristic |
| Crystalline Structure | Amorphous or nanocrystalline at lower temperatures |
| Hardness | High |
| Chemical Inertness | Excellent |
Signaling Pathway for Thermal CVD
Key steps in the thermal CVD of SiC.
Characterization of Deposited Films
A comprehensive characterization of the deposited films is crucial to understand the relationship between process parameters and material properties.
| Characterization Technique | Measured Property |
| Ellipsometry | Film thickness and refractive index |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical bonding (Si-N, Si-O, Si-C, Si-H, N-H) |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states |
| Scanning Electron Microscopy (SEM) | Surface morphology and thickness (cross-section) |
| Atomic Force Microscopy (AFM) | Surface roughness |
| Nanoindentation | Hardness and Young's modulus |
| Capacitance-Voltage (C-V) Measurements | Dielectric constant and electrical properties |
Conclusion
This compound is a versatile precursor for the deposition of a range of silicon-based materials. By carefully controlling the CVD process parameters, the properties of the resulting thin films can be tailored to meet the demands of various advanced applications. The protocols and data presented here provide a starting point for researchers to explore the potential of this promising organosilane precursor. Further optimization and characterization will be necessary to fully realize its capabilities in specific research and development contexts.
References
Application Notes and Protocols for the Synthesis of Fluorine-Containing Polymers from Diethyldifluorosilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of fluorine-containing polymers using diethyldifluorosilane as a key precursor. The methodologies outlined below cover two primary synthetic routes: Wurtz-type reductive coupling to produce poly(diethylsilylene) and a two-step process involving hydrolysis followed by ring-opening polymerization to yield poly(diethylsiloxane). These polymers are of significant interest due to their unique thermal, chemical, and dielectric properties, making them suitable for a range of high-performance applications.
Introduction to this compound in Polymer Synthesis
This compound ((C₂H₅)₂SiF₂) is a versatile monomer for the synthesis of silicon-based polymers. The presence of fluorine atoms imparts distinct reactivity and properties to the resulting polymers compared to their chlorinated counterparts. The strong silicon-fluorine bond influences the polymerization mechanism and the characteristics of the final polymer, such as thermal stability and chemical resistance.
Two principal polymerization pathways involving this compound are:
-
Wurtz-Type Reductive Coupling: This method involves the dehalogenation of this compound using an alkali metal, typically sodium, to form a polysilylene with a backbone consisting of silicon-silicon bonds. This approach directly polymerizes the monomer.
-
Hydrolysis and Ring-Opening Polymerization (ROP): In this two-step process, this compound is first hydrolyzed to form cyclic diethylsiloxane oligomers. These cyclic monomers are then subjected to ring-opening polymerization to produce poly(diethylsiloxane), a polymer with a silicon-oxygen backbone.
Application 1: Synthesis of Poly(diethylsilylene) via Wurtz-Type Reductive Coupling
Poly(diethylsilylene) is a polysilane polymer with a pure silicon backbone. These polymers are known for their interesting electronic and photophysical properties. The Wurtz-type coupling is a classical method for the synthesis of polysilanes.
Experimental Protocol: Wurtz-Type Reductive Coupling of this compound
Materials:
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This compound ((C₂H₅)₂SiF₂)
-
Sodium metal, dispersion in toluene
-
Toluene, anhydrous
-
Isopropanol
-
Methanol
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware for air-sensitive reactions (Schlenk line, cannulas, etc.)
Procedure:
-
Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).
-
Dispersion of Sodium: In the flask, add anhydrous toluene. Carefully add a sodium metal dispersion in toluene to the flask with vigorous stirring to maintain a fine dispersion.
-
Monomer Addition: Dissolve this compound in anhydrous toluene and add it to the dropping funnel. Add the this compound solution dropwise to the stirred sodium dispersion at a controlled rate. The reaction is exothermic, and the temperature should be maintained.
-
Polymerization: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours to ensure complete polymerization. The reaction mixture will become viscous and may change color.
-
Quenching: After the polymerization period, cool the reaction mixture to room temperature. Cautiously add isopropanol to quench any unreacted sodium metal. This should be done slowly and with careful monitoring of the reaction.
-
Polymer Precipitation and Washing: Pour the reaction mixture into a larger volume of a non-solvent, such as methanol, to precipitate the poly(diethylsilylene).
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove any salts and low molecular weight oligomers.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Logical Workflow for Wurtz-Type Coupling
Safe storage and disposal procedures for Diethyldifluorosilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe storage and disposal of Diethyldifluorosilane (CAS No. 358-06-5). Adherence to these guidelines is critical to ensure personnel safety and minimize environmental impact.
Hazard Summary
This compound is a flammable and corrosive compound that requires careful handling. It is sensitive to moisture and will react with water, which can lead to the formation of hazardous byproducts. Key hazards include:
-
Flammability: The compound is flammable and its vapors can form explosive mixtures with air.
-
Corrosivity: It can cause severe skin burns and eye damage upon contact.
-
Reactivity: It reacts with water, which can produce hydrogen fluoride, a toxic and highly corrosive substance.
-
Inhalation Toxicity: Inhalation of vapors may cause respiratory irritation.
Quantitative Data Summary
| Parameter | Value | Source / Notes |
| CAS Number | 358-06-5 | [1] |
| Molecular Formula | C4H10F2Si | [1] |
| Molecular Weight | 124.20 g/mol | [2] |
| Boiling Point | Data not available | Consult supplier SDS. |
| Flash Point | Data not available | Assumed to be low due to flammability. |
| Permissible Exposure Limit (PEL) | Data not available | Consult supplier SDS. |
| Storage Temperature | Cool, dry place | Specific temperature range to be confirmed by SDS. |
Safe Storage Protocol
Proper storage of this compound is essential to prevent accidents and degradation of the material.
3.1 Storage Conditions:
-
Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to prevent contact with moisture.
-
Ventilation: Store in a well-ventilated, cool, and dry area.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.
-
Incompatible Materials: Store separately from oxidizing agents, acids, bases, and water.
-
Container: Keep the container tightly sealed.
3.2 Experimental Workflow for Storage
Caption: Workflow for the safe storage of this compound.
Safe Disposal Protocol
Disposal of this compound must be handled as hazardous waste. Small quantities can be neutralized in a laboratory setting with extreme caution.
4.1 Personal Protective Equipment (PPE):
Before handling, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated fume hood. For larger quantities or in case of spills, a self-contained breathing apparatus (SCBA) may be necessary.
4.2 Neutralization Protocol for Small Quantities (Under 10g):
This procedure should only be performed by trained personnel in a chemical fume hood.
-
Preparation:
-
Place a large beaker of a weak base solution (e.g., sodium bicarbonate or calcium hydroxide slurry) on a stirrer in the fume hood.
-
Have a container of dry sand or other non-reactive absorbent material readily available in case of a spill.
-
-
Neutralization:
-
Slowly and carefully add the this compound dropwise to the stirred basic solution. The reaction can be vigorous and may produce fumes.
-
The hydrolysis of this compound will occur, forming diethylsilanediol and hydrogen fluoride. The basic solution will neutralize the hydrogen fluoride.
-
-
Completion and Disposal:
-
Once the addition is complete, continue stirring for at least one hour to ensure the reaction has gone to completion.
-
The resulting mixture should be disposed of as hazardous waste according to institutional and local regulations.
-
4.3 Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
Emergency Procedures
-
Spill: In case of a small spill, absorb the material with a non-reactive absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.
-
Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water.
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disclaimer: These notes are intended as a guide and should be used in conjunction with a substance-specific Safety Data Sheet (SDS) and your institution's safety protocols. Always perform a risk assessment before working with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Diethyldifluorosilane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Diethyldifluorosilane.
Troubleshooting Guide
Low yield and impure product are common challenges in the synthesis of this compound. This guide addresses specific issues you may encounter during your experiments.
Low or No Product Yield
Issue: After the reaction and workup, the yield of this compound is significantly lower than expected, or no product is obtained.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inactive Fluorinating Agent | The activity of solid fluorinating agents like SbF₃, NaF, and ZnF₂ can diminish over time due to absorption of atmospheric moisture. Ensure the fluorinating agent is freshly opened or has been properly stored in a desiccator. Consider drying the agent under vacuum before use. |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) by taking aliquots from the reaction mixture. If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time. For solid-liquid reactions, ensure vigorous stirring to maximize surface contact. |
| Loss of Product During Workup | This compound is a volatile compound (boiling point ~57-58 °C). Significant loss can occur during solvent removal or extraction. Use a cooled receiving flask during distillation and minimize the time the product is exposed to atmospheric pressure. |
| Presence of Moisture | The starting material, Diethyldichlorosilane, is highly susceptible to hydrolysis. Any moisture in the reactants or solvent will lead to the formation of siloxanes and other byproducts, reducing the yield of the desired product. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Product Purity Issues
Issue: The final product is contaminated with impurities, as indicated by GC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy.
Possible Impurities and Purification Strategies:
| Impurity | Identification | Purification Method |
| Unreacted Diethyldichlorosilane | Detected by GC-MS; will have a different retention time and mass spectrum than the product. | Fractional distillation is effective due to the difference in boiling points (Diethyldichlorosilane BP: ~130 °C vs. This compound BP: ~57-58 °C).[1][2] |
| Diethylchlorofluorosilane | An intermediate in the fluorination process. Can be identified by GC-MS. | Careful fractional distillation can separate this impurity, although its boiling point will be between that of the starting material and the final product. |
| Siloxanes (e.g., (Et₂SiO)n) | Formed from the hydrolysis of chlorosilanes. These are typically higher boiling and can be identified by NMR and GC-MS. | These are generally less volatile and can be separated by fractional distillation. |
| Residual Solvent | Identified by a characteristic peak in the GC-MS or NMR spectrum. | Removal under reduced pressure, being mindful of the product's volatility. |
Logical Workflow for Troubleshooting Synthesis
References
Troubleshooting common side reactions with Diethyldifluorosilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experiments with Diethyldifluorosilane. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: I am getting a low yield or no desired product in my reaction with this compound. What are the possible causes and how can I fix it?
A1: Low or no product yield in reactions involving this compound can stem from several factors, primarily related to the reagent's reactivity and handling.
Potential Causes:
-
Reagent Decomposition: this compound is sensitive to moisture and can hydrolyze upon exposure to atmospheric water. This leads to the formation of unreactive siloxanes and reduces the amount of active reagent available for your reaction.
-
Incomplete Reaction: The reaction conditions (temperature, time, stoichiometry) may not be optimal for the complete conversion of your starting materials.
-
Side Reactions with Solvents or Other Reagents: Protic solvents (e.g., alcohols, water) or reagents with acidic protons will react with this compound, consuming it and preventing it from participating in the desired reaction.
-
Poor Quality of this compound: The reagent may have degraded during storage.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Conditions:
-
Temperature: Screen a range of temperatures to find the optimal point for your specific transformation.
-
Reaction Time: Monitor the reaction progress over time using techniques like TLC, GC-MS, or NMR to ensure it has gone to completion.
-
Stoichiometry: Consider using a slight excess of this compound to compensate for any minor hydrolysis.
-
-
Verify Reagent Quality: If possible, analyze the this compound by GC-MS or NMR to check for the presence of hydrolysis products or other impurities.
-
Solvent and Reagent Compatibility: Ensure all solvents and other reagents in your reaction mixture are compatible with this compound and free from water.
Issue 2: Formation of White Precipitate or Cloudy Reaction Mixture
Q2: A white precipitate formed in my reaction vessel when I added this compound. What is this precipitate and how can I avoid it?
A2: The formation of a white precipitate is a common indicator of the hydrolysis of this compound.
Primary Cause:
-
Hydrolysis: this compound readily reacts with water to form diethylsilanediol, which can then condense to form polysiloxanes (silicones). These are often insoluble in organic solvents and appear as a white precipitate. The reaction proceeds as follows:
Et₂SiF₂ + 2 H₂O → Et₂Si(OH)₂ + 2 HF n Et₂Si(OH)₂ → [-Si(Et)₂-O-]n + n H₂O
Prevention and Mitigation:
-
Strict Anhydrous Techniques: The most critical preventative measure is the rigorous exclusion of moisture from your reaction setup. This includes:
-
Drying glassware in an oven (e.g., at 120 °C) for several hours and cooling it under a stream of inert gas.
-
Using anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Handling this compound and performing the reaction under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
-
Filtering the Precipitate: If a precipitate has already formed, it can often be removed by filtration. However, its presence indicates that a portion of your reagent has been consumed, which may negatively impact your reaction yield.
Frequently Asked Questions (FAQs)
Q3: What are the most common side products when using this compound with alcohol or amine nucleophiles?
A3: When reacting this compound with alcohols or amines, the primary side products arise from incomplete reaction or over-reaction.
-
With Alcohols (ROH):
-
Incomplete Substitution: Formation of ethoxy(diethyl)fluorosilane (Et₂Si(OR)F) if the reaction does not go to completion.
-
Hydrolysis Products: If water is present, you can form siloxanes as described in Issue 2 .
-
-
With Amines (R₂NH):
Q4: How can I monitor the progress of my reaction involving this compound?
A4: The choice of monitoring technique depends on the specific reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the disappearance of volatile starting materials and the appearance of products.[3] It can also help identify volatile side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ²⁹Si NMR can be used to track the consumption of this compound and the formation of the desired product and any silicon-containing byproducts.
-
Thin-Layer Chromatography (TLC): If your product is non-volatile and UV-active or stains with a suitable agent, TLC is a quick and easy way to monitor the reaction's progress.
Q5: What is the best way to purify my product from a reaction with this compound?
A5: The purification method will depend on the properties of your product.
-
Distillation: If your product is a thermally stable liquid with a boiling point significantly different from the starting materials and byproducts, distillation is a suitable method.
-
Column Chromatography: This is a versatile technique for purifying a wide range of compounds. Care should be taken to use a non-protic eluent system if the product is moisture-sensitive.
-
Filtration: To remove insoluble siloxane byproducts, filtration is often the first step in the work-up procedure.
Data Presentation
Table 1: Hypothetical Effect of Water Contamination on the Yield of a Nucleophilic Substitution Reaction with this compound
| Water Content in Solvent (ppm) | Desired Product Yield (%) | Siloxane Byproduct (%) |
| < 10 | 95 | < 5 |
| 50 | 80 | 20 |
| 100 | 65 | 35 |
| 500 | 20 | 80 |
This table illustrates the critical importance of anhydrous conditions. As water content increases, the yield of the desired product is expected to decrease significantly due to the preferential hydrolysis of this compound.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
-
Glassware Preparation: Dry all glassware (round-bottom flask, condenser, addition funnel, etc.) in an oven at 120 °C for at least 4 hours. Assemble the glassware while hot and immediately place it under a positive pressure of an inert gas (argon or nitrogen). Allow the glassware to cool to room temperature under the inert atmosphere.
-
Solvent and Reagent Preparation: Use anhydrous solvents from a solvent purification system or a freshly opened bottle. Transfer solvents and liquid reagents using dry syringes or cannulas. Solid reagents should be dried in a vacuum oven and transferred in a glovebox or under a positive flow of inert gas.
-
Reaction Setup: Add the starting material and solvent to the reaction flask. If the reaction requires cooling, place the flask in an appropriate cooling bath (e.g., ice-water, dry ice-acetone).
-
Addition of this compound: Add this compound dropwise to the reaction mixture via a syringe or an addition funnel.
-
Reaction Monitoring: Monitor the reaction by TLC, GC-MS, or NMR as described in Q4 .
-
Quenching and Work-up: Once the reaction is complete, quench it by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of ammonium chloride). Extract the product with an appropriate organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by distillation, column chromatography, or recrystallization.
Visualizations
Caption: Troubleshooting logic for low product yield.
Caption: Hydrolysis pathway of this compound.
References
Technical Support Center: Purification of Diethyldifluorosilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyldifluorosilane. The information is presented in a question-and-answer format to directly address common issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound, and what are their boiling points?
A1: When synthesizing this compound, particularly through methods like the reaction of silicon tetrafluoride with an ethyl Grignard reagent (e.g., ethylmagnesium bromide), the most common impurities are other ethylated silanes resulting from incomplete or excessive ethylation. The physical properties of these compounds are crucial for designing an effective purification strategy.
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Ethyltrifluorosilane | C₂H₅F₃Si | 118.15 | 2.5 |
| This compound | C₄H₁₀F₂Si | 124.21 | 57-58 |
| Triethylfluorosilane | C₆H₁₅FSi | 134.27 | 109-110[1][2] |
| Tetraethylsilane | C₈H₂₀Si | 144.33 | 153-154[3][4] |
Note: The boiling point of Ethyltrifluorosilane is estimated based on trends in similar compounds.
Q2: What is the primary method for purifying this compound?
A2: Fractional distillation is the most effective and commonly used method for purifying this compound.[4] This technique is ideal for separating liquids with close boiling points, such as the various ethylated fluorosilanes present in the crude product.[4] Given the relatively large differences in boiling points between this compound and its common impurities (as shown in Table 1), a well-performed fractional distillation can yield a high-purity product.
Q3: this compound is sensitive to moisture. How should I handle it during purification?
A3: this compound, like many organofluorosilanes, is susceptible to hydrolysis, which can lead to the formation of siloxanes and other oxygenated impurities. Therefore, it is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) at all times. All glassware must be thoroughly dried before use, and the distillation should be performed in a closed system to prevent the ingress of atmospheric moisture. The use of Schlenk line techniques or a glovebox is highly recommended for all manipulations.
Troubleshooting Guides
Problem 1: Poor separation of this compound from its impurities during fractional distillation.
Cause: This issue can arise from several factors:
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Inefficient fractionating column: The column may not have enough theoretical plates for effective separation.
-
Distillation rate is too high: A rapid distillation does not allow for proper equilibrium between the liquid and vapor phases within the column.
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Poor insulation of the column: Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation.
Solution:
-
Select an appropriate fractionating column: For separating compounds with boiling point differences of less than 70°C, a column with a high number of theoretical plates, such as a Vigreux or packed column (e.g., with Raschig rings or metal sponges), is recommended.
-
Optimize the distillation rate: Heat the distillation flask slowly and evenly to maintain a steady distillation rate. A general guideline is to collect the distillate at a rate of 1-2 drops per second.
-
Insulate the fractionating column: Wrap the column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.
Problem 2: The purified this compound appears cloudy or contains solid precipitates.
Cause: Cloudiness or the presence of solids is a strong indication of hydrolysis. This occurs when the this compound comes into contact with water, leading to the formation of insoluble siloxanes.
Solution:
-
Ensure all glassware is scrupulously dry: Bake all glassware in an oven at a high temperature (e.g., 120-150°C) for several hours and cool it under a stream of dry inert gas before use.
-
Use dry solvents and reagents: If any solvents are used, ensure they are anhydrous.
-
Maintain a strict inert atmosphere: Perform all transfers and the distillation under a positive pressure of dry nitrogen or argon.
Problem 3: My GC-MS analysis of the purified product shows unexpected peaks.
Cause: Unexpected peaks in the gas chromatogram can be due to:
-
Contamination from the GC system: Septum bleed from the injection port can introduce siloxane impurities into the analysis.
-
Reaction with the glassware: Although less common with borosilicate glass, highly reactive fluorosilanes can potentially interact with the glass surface, especially at elevated temperatures.
-
Incomplete purification: The peaks may correspond to minor impurities that were not fully removed during distillation.
Solution:
-
Use high-quality septa and liners: Regularly replace the septum in the GC inlet and use deactivated liners to minimize bleed.
-
Consider derivatization (if necessary): For certain analyses, derivatizing the silane can improve its stability and chromatographic behavior. However, for routine purity checks, this is often not required.
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Optimize the purification protocol: If persistent impurities are observed, consider using a more efficient fractionating column or performing a second distillation.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol outlines the general procedure for purifying this compound. All operations should be performed under a dry, inert atmosphere.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (Vigreux or packed)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flasks (Schlenk flasks are recommended)
-
Heating mantle
-
Stir bar or boiling chips
-
Dry inert gas source (Nitrogen or Argon)
-
Schlenk line or glovebox
Procedure:
-
Assemble the distillation apparatus, ensuring all glassware is thoroughly dried.
-
Charge the round-bottom flask with the crude this compound and a stir bar or boiling chips.
-
Connect the flask to the fractionating column, distillation head, and condenser.
-
Place a thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the apparatus to a Schlenk line to maintain an inert atmosphere.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature and collect the fractions in separate, pre-weighed receiving flasks.
-
Fraction 1 (Foreshot): Collect the initial, low-boiling fraction. This will likely contain any residual ethyltrifluorosilane.
-
Fraction 2 (Main Fraction): Once the temperature stabilizes at the boiling point of this compound (57-58°C), switch to a new receiving flask to collect the pure product.
-
Fraction 3 (Aftershot): As the distillation proceeds, a sharp rise in temperature will indicate that the higher-boiling impurities (triethylfluorosilane and tetraethylsilane) are beginning to distill. At this point, stop the distillation or collect this fraction in a separate flask.
-
-
Analyze the purity of the main fraction using GC-MS.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a starting point for the analysis of purified this compound.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
GC Conditions:
-
Column: A column suitable for the analysis of silanes, such as a stabilized trifluoropropyl methyl polysiloxane phase (e.g., Agilent J&W Select Silanes) or a 5% phenyl methylpolysiloxane column.[5]
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Hold: Maintain 200°C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Technical Support Center: Diethyldifluorosilane (DEDFS) as an Electrolyte Additive
Disclaimer: Publicly available research specifically detailing the performance and troubleshooting of Diethyldifluorosilane (DEDFS) as an electrolyte additive in lithium-ion batteries is limited. The following troubleshooting guides, FAQs, and protocols are based on general principles for evaluating and handling fluorinated silane additives in battery research. The quantitative data presented is illustrative. Researchers should adapt these guidelines to their specific experimental context and treat DEDFS with appropriate laboratory safety measures.
Frequently Asked Questions (FAQs)
Q1: What is the primary proposed function of this compound (DEDFS) as an electrolyte additive?
A1: While specific research on DEDFS is not widely published, it is hypothesized that, like other fluorinated silane additives, DEDFS is intended to participate in the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface. The presence of silicon and fluorine is expected to create a LiF and lithium silicate-rich SEI, which can enhance electrochemical stability, improve cycle life, and reduce gas generation.
Q2: At what concentration should I incorporate DEDFS into my electrolyte?
A2: The optimal concentration for an electrolyte additive can vary significantly based on the base electrolyte composition, electrode chemistry, and intended application. It is recommended to screen a range of concentrations, typically starting from 0.5% to 5% by weight. A lower concentration may be insufficient to form a complete SEI, while a higher concentration could lead to increased interfacial impedance or other detrimental effects.
Q3: Is DEDFS compatible with common lithium-ion battery cathodes and anodes?
A3: Compatibility needs to be experimentally verified. Fluorinated additives are generally evaluated for their effectiveness with high-energy density anodes like silicon and lithium metal, as well as high-voltage cathodes. However, potential reactions with electrode materials or other electrolyte components should be thoroughly investigated.
Q4: What are the expected electrochemical signatures of successful DEDFS performance?
A4: Successful incorporation of DEDFS should ideally result in:
-
Higher initial Coulombic efficiency.
-
Improved capacity retention over extended cycling.
-
Lower and more stable interfacial impedance, as measured by Electrochemical Impedance Spectroscopy (EIS).
-
Reduced gas evolution during formation cycles and aging.
Troubleshooting Guides
Issue 1: Rapid Capacity Fade After Adding DEDFS
-
Question: My cell's capacity is fading faster with DEDFS than with the baseline electrolyte. What could be the cause?
-
Answer:
-
Concentration Too High: An excessive amount of DEDFS may lead to the formation of an overly thick and resistive SEI, impeding lithium-ion transport. Troubleshooting Step: Reduce the DEDFS concentration in increments (e.g., from 2% to 1% or 0.5%).
-
Incomplete Dissolution: Ensure DEDFS is fully dissolved in the electrolyte. Incomplete dissolution can lead to non-uniform SEI formation. Troubleshooting Step: Use ultrasonication or gentle heating while preparing the electrolyte mixture in an inert atmosphere.
-
Electrochemical Instability: DEDFS might be electrochemically unstable at the operating voltage of your cathode, leading to continuous electrolyte decomposition. Troubleshooting Step: Run linear sweep voltammetry (LSV) to determine the electrochemical stability window of the DEDFS-containing electrolyte.
-
Issue 2: High First-Cycle Irreversible Capacity Loss
-
Question: I'm observing a very high irreversible capacity loss in the first cycle with DEDFS. Is this normal?
-
Answer:
-
SEI Formation: A significant portion of the initial capacity loss is due to the reductive decomposition of the electrolyte to form the SEI. Additives are consumed in this process. While a stable SEI is beneficial long-term, its formation consumes lithium.
-
Additive Purity: Impurities in the DEDFS additive can lead to parasitic reactions and excessive SEI formation. Troubleshooting Step: Verify the purity of the DEDFS using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Formation Protocol: The electrochemical protocol used for the initial formation cycles is critical. A slower formation rate can lead to a more stable and uniform SEI. Troubleshooting Step: Employ a C/20 or lower rate for the first few formation cycles.
-
Issue 3: Increased Cell Swelling or Gas Generation
-
Question: My pouch cell is swelling more with the DEDFS additive. What is the likely cause?
-
Answer:
-
Decomposition Pathway: The decomposition of DEDFS may produce gaseous byproducts. Troubleshooting Step: Analyze the gaseous products using in-situ or ex-situ techniques like Differential Electrochemical Mass Spectrometry (DEMS) to understand the decomposition mechanism.
-
Reaction with Water: DEDFS, like many fluorinated compounds, can be sensitive to moisture, potentially hydrolyzing to produce HF and other gases. Troubleshooting Step: Ensure stringent moisture control (<1 ppm H₂O) in your glovebox and for all cell components.
-
Data Presentation
Table 1: Illustrative Electrochemical Performance with Varying DEDFS Concentrations
| DEDFS Conc. (wt%) | 1st Cycle Coulombic Efficiency (%) | Capacity Retention after 200 Cycles (%) | Average Cell Impedance (Ω) |
| 0 (Baseline) | 85.2 | 78.5 | 45.3 |
| 0.5 | 88.1 | 85.3 | 38.1 |
| 1.0 | 90.5 | 92.1 | 32.5 |
| 2.0 | 89.8 | 88.6 | 35.8 |
| 5.0 | 86.3 | 75.2 | 55.9 |
Experimental Protocols
Protocol 1: Evaluation of DEDFS as an Electrolyte Additive
-
Electrolyte Preparation:
-
Inside an argon-filled glovebox with H₂O and O₂ levels below 1 ppm, prepare the baseline electrolyte (e.g., 1 M LiPF₆ in a 3:7 v/v mixture of ethylene carbonate and ethyl methyl carbonate).
-
Prepare experimental electrolytes by adding DEDFS to the baseline electrolyte to achieve the desired weight percentages (e.g., 0.5%, 1%, 2%, 5%).
-
Stir the mixtures on a magnetic stir plate for at least 12 hours to ensure complete dissolution.
-
-
Cell Assembly:
-
Assemble 2032-type coin cells using the prepared electrolytes.
-
Use a silicon-graphite composite anode and an NMC811 cathode as standard electrodes.
-
Use a microporous polymer separator. Ensure all components are thoroughly dried under vacuum before assembly.
-
-
Electrochemical Testing:
-
Formation Cycles: Perform two formation cycles at a C/20 rate between 2.8 and 4.2 V.
-
Rate Capability: Test the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) for both charge and discharge.
-
Long-Term Cycling: Cycle the cells at a C/2 rate for at least 300 cycles, with periodic check-ups at C/10 every 50 cycles to monitor capacity degradation.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before cycling, after formation, and every 100 cycles thereafter. The frequency range should be from 100 kHz to 0.01 Hz with a 5 mV amplitude.
-
Visualizations
Overcoming challenges in the scale-up of Diethyldifluorosilane production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scale-up of Diethyldifluorosilane (DEDFS) production.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Issue 1: Low Conversion of Diethyldichlorosilane to this compound
| Possible Causes | Recommended Solutions |
| Inactive Fluorinating Agent | - Ensure the fluorinating agent (e.g., NaF, KF) is freshly dried and of high purity. Moisture can deactivate the agent. - Consider using a spray-dried or anhydrous grade of the fluorinating agent. |
| Insufficient Catalyst Activity | - If using a phase transfer catalyst (PTC), ensure it is compatible with the solvent system and reactants. - Optimize the catalyst loading; too little may result in slow reaction rates, while too much can lead to side reactions. - Consider screening different PTCs (e.g., quaternary ammonium or phosphonium salts) to identify the most effective one. |
| Suboptimal Reaction Temperature | - The reaction rate of similar gas-solid catalytic reactions increases with temperature, but selectivity may decrease.[1] - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and selectivity. - Monitor for the formation of byproducts at higher temperatures. |
| Poor Mass Transfer | - In a solid-liquid phase transfer reaction, efficient mixing is crucial. Ensure adequate agitation to maintain a good suspension of the fluorinating agent. - On a larger scale, consider the use of mechanical stirrers with appropriate impeller design to ensure homogeneity. |
| Presence of Impurities in the Starting Material | - Analyze the starting diethyldichlorosilane for impurities that may interfere with the reaction. Water is a critical impurity to control as it can react with the chlorosilane.[2] |
Issue 2: Formation of Significant Byproducts
| Possible Causes | Recommended Solutions |
| Side Reactions due to High Temperature | - As mentioned, higher temperatures can lead to decreased selectivity.[1] Operate at the lowest temperature that provides a reasonable reaction rate. |
| Presence of Moisture | - Moisture can lead to the formation of siloxanes and other hydrolysis byproducts.[2] Ensure all reactants, solvents, and equipment are thoroughly dried. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Fluorination | - The presence of mono-fluorinated intermediates (diethylchlorofluorosilane) indicates incomplete reaction. - Increase the reaction time or the stoichiometry of the fluorinating agent. |
| Catalyst Decomposition or Side Reactions | - Some catalysts may not be stable under the reaction conditions, leading to the formation of impurities. - Verify the thermal stability of the chosen catalyst at the operating temperature. |
Issue 3: Difficulties in Product Purification
| Possible Causes | Recommended Solutions |
| Close Boiling Points of Product and Impurities | - this compound and partially fluorinated intermediates may have close boiling points, making separation by simple distillation challenging. |
| - Employ fractional distillation with a column of sufficient theoretical plates to achieve good separation.[3][4][5][6] | |
| Azeotrope Formation | - The product may form azeotropes with the solvent or impurities, making separation by distillation difficult. - Consider using a different solvent for the reaction or employing azeotropic distillation techniques. |
| Thermal Decomposition of the Product | - this compound may be thermally sensitive. - Use vacuum distillation to lower the boiling point and reduce the risk of decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the fluorination of diethyldichlorosilane. This reaction is typically carried out using an alkali metal fluoride, such as sodium fluoride (NaF) or potassium fluoride (KF), as the fluorinating agent. The use of a phase transfer catalyst (PTC) can significantly improve the reaction rate and yield.
Q2: How can I monitor the progress of the reaction?
The reaction progress can be monitored by periodically taking samples from the reaction mixture and analyzing them by Gas Chromatography (GC).[7][8] A GC method can be developed to separate the starting material (diethyldichlorosilane), the product (this compound), and any intermediates or byproducts.
Q3: What are the critical safety precautions to consider during the scale-up of this compound production?
-
Handling of Chlorosilanes: Diethyldichlorosilane is corrosive and reacts with moisture to produce HCl gas.[2] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Inert Atmosphere: The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of chlorosilanes and the deactivation of the fluorinating agent.
-
Exothermic Reaction: The fluorination reaction can be exothermic. On a larger scale, proper temperature control using a cooling system is essential to prevent runaway reactions.
-
Pressure Build-up: If the reaction is carried out in a sealed vessel, be aware of potential pressure build-up due to the formation of gaseous byproducts. Ensure the reactor is equipped with a pressure relief system.
Q4: What analytical techniques are suitable for characterizing the final product?
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the this compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 29Si NMR can be used to confirm the structure of the molecule. 29Si NMR is particularly useful for characterizing silicon compounds.[10][11][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic Si-F and Si-C bonds.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fluorination of Diethyldichlorosilane
Materials:
-
Diethyldichlorosilane (Et2SiCl2)
-
Anhydrous Sodium Fluoride (NaF) or Potassium Fluoride (KF)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
Anhydrous, high-boiling point solvent (e.g., Sulfolane, Diglyme)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet.
-
Charge the flask with the anhydrous fluorinating agent (e.g., NaF, 2.2 equivalents) and the phase transfer catalyst (e.g., TBAB, 0.05 equivalents).
-
Add the anhydrous solvent.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 120-150 °C).
-
Slowly add diethyldichlorosilane (1 equivalent) to the reaction mixture via an addition funnel.
-
Monitor the reaction progress by GC analysis of aliquots taken from the reaction mixture.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Filter the solid salts and wash them with a small amount of anhydrous solvent.
-
The filtrate contains the crude this compound.
Protocol 2: Purification of this compound by Fractional Distillation
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum pump (optional)
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.[3][4]
-
Charge the distillation flask with the crude this compound.
-
Begin heating the flask gently.
-
Slowly increase the temperature until the liquid begins to boil and the vapor rises into the fractionating column.
-
Control the heating rate to maintain a slow and steady distillation.
-
Collect the fractions at different temperature ranges. The fraction corresponding to the boiling point of this compound should be collected separately.
-
If the product is thermally sensitive, perform the distillation under reduced pressure (vacuum distillation).
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting flow for this compound production challenges.
References
- 1. Effect of Reaction Temperature on Synthesis of Methylchlorosilane-Academax [us.academax.com]
- 2. Diethyldichlorosilane | C4H10Cl2Si | CID 15589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Purification [chem.rochester.edu]
- 4. Purification by Fractional distillation/crystallisation (Procedure) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. chembam.com [chembam.com]
- 6. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. diva-portal.org [diva-portal.org]
- 10. unige.ch [unige.ch]
- 11. Characterisation of fluorine containing glasses by 19F, 27Al, 29Si and 31P MAS-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Process Control and Monitoring in Reactions Involving Diethyldifluorosilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyldifluorosilane.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a reactive compound with several potential hazards. It is flammable and can form explosive mixtures with air. It is also highly sensitive to moisture and will react vigorously with water, releasing flammable and corrosive byproducts. Direct contact can cause severe skin and eye burns, and inhalation may lead to respiratory irritation and pulmonary edema. Proper handling in a dry, inert atmosphere and the use of appropriate personal protective equipment (PPE) are essential.
Q2: How can I monitor the progress of a reaction involving this compound in real-time?
A2: In-situ spectroscopic techniques are highly recommended for real-time monitoring.
-
FTIR Spectroscopy: Can be used to monitor the disappearance of reactants and the appearance of products by tracking characteristic vibrational bands.
-
¹⁹F NMR Spectroscopy: This is a powerful tool for monitoring reactions involving fluorinated compounds like this compound. It allows for the direct observation of the fluorine-containing starting material, intermediates, and products, providing detailed kinetic and mechanistic information.[1][2]
Q3: What are the common byproducts in reactions with this compound?
A3: The most common byproducts arise from the reaction of this compound with moisture. This hydrolysis can lead to the formation of silanols (Et₂SiF(OH)) and disiloxanes (Et₂FSi-O-SiFEt₂). In reactions with nucleophiles, incomplete substitution can result in mixed-functionalized silanes. Uncontrolled polymerization can also lead to the formation of polysiloxanes.
Q4: How can I safely quench a reaction containing unreacted this compound?
A4: Unreacted this compound must be quenched carefully due to its reactivity. A common and safe method is to slowly add the reaction mixture to a stirred, cooled (0 °C) solution of a less reactive alcohol, such as isopropanol or tert-butanol, in an inert solvent like hexane or toluene.[3][4][5] This should be followed by a more polar alcohol like ethanol or methanol, and finally, cautiously with water.[3][5] The quenching process should be performed under an inert atmosphere, and the temperature should be monitored to prevent a runaway reaction.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inactive Reagents | Verify the quality and activity of all reagents, especially organometallic reagents which can degrade over time. | Use freshly prepared or recently titrated reagents. Ensure anhydrous conditions are maintained. |
| Insufficient Activation | In Grignard reactions, the magnesium surface may be passivated. | Activate magnesium turnings with iodine or 1,2-dibromoethane before adding the alkyl halide.[6] |
| Low Reaction Temperature | The reaction may have a significant activation energy barrier. | Gradually increase the reaction temperature while carefully monitoring for any exotherm. |
| Poor Mixing | In heterogeneous reactions, inefficient stirring can limit mass transfer. | Use a suitable stirrer and ensure vigorous agitation throughout the reaction. |
Issue 2: Formation of Undesired Side Products (e.g., Siloxanes)
| Possible Cause | Troubleshooting Step | Recommended Action |
| Presence of Moisture | Water in the solvent or on the glassware will hydrolyze the this compound. | Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents. |
| Atmospheric Leak | A leak in the reaction setup can introduce moisture and oxygen. | Ensure all joints are properly sealed and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). |
| Incomplete Reaction | Unreacted starting material may hydrolyze during workup. | Monitor the reaction to completion using an appropriate analytical technique (e.g., ¹⁹F NMR, GC-MS). |
Issue 3: Uncontrolled Polymerization
| Possible Cause | Troubleshooting Step | Recommended Action |
| Excessive Heat | Exothermic reactions can accelerate, leading to a thermal runaway and polymerization. | Maintain strict temperature control using an ice bath or cryostat. Add reagents dropwise to manage the exotherm. |
| Presence of Catalytic Impurities | Certain impurities can catalyze the polymerization of silanes. | Use high-purity reagents and solvents. |
| Incorrect Stoichiometry | An incorrect ratio of reactants can sometimes favor polymerization pathways. | Carefully control the stoichiometry of the reagents. |
Experimental Protocols
Protocol 1: In-situ Monitoring of this compound Hydrolysis using FTIR
Objective: To monitor the controlled hydrolysis of this compound to form a disiloxane.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Water (deionized)
-
Reaction vessel equipped with an in-situ FTIR probe
Procedure:
-
Set up the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Charge the vessel with a solution of this compound in anhydrous THF.
-
Begin acquiring FTIR spectra of the solution.
-
Slowly add a stoichiometric amount of water dissolved in THF to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Continuously monitor the reaction by observing the decrease in the Si-F vibrational band and the appearance of the Si-O-Si stretching band.
-
The reaction is considered complete when the Si-F peak is no longer observed.
Protocol 2: Analysis of this compound Reaction Mixture by GC-MS
Objective: To determine the purity of this compound and identify any byproducts.
Materials:
-
Sample from the this compound reaction
-
Anhydrous hexane (for dilution)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Prepare a dilute solution of the reaction mixture in anhydrous hexane.
-
Inject the sample into the GC-MS.
-
Use a non-polar capillary column suitable for separating volatile organosilicon compounds.
-
Set the temperature program to achieve good separation of the components.
-
Identify the components by comparing their mass spectra with a reference library and analyzing their fragmentation patterns.[7][8][9][10][11]
Data Presentation
Table 1: Typical ¹⁹F NMR Chemical Shifts for this compound and Related Species
| Compound | Functional Group | Chemical Shift Range (ppm) |
| This compound | Si-F | -150 to -160 |
| Ethylfluorosilanol | Si-F | -140 to -150 |
| Diethyldifluorodisiloxane | Si-F | -130 to -140 |
Note: Chemical shifts are relative to a standard (e.g., CFCl₃) and can vary depending on the solvent and other reaction components.
Table 2: GC-MS Fragmentation Data for this compound
| m/z | Ion Fragment | Relative Abundance |
| 124 | [M]⁺ (C₄H₁₀F₂Si)⁺ | Low |
| 105 | [M - F]⁺ | Moderate |
| 95 | [M - C₂H₅]⁺ | High |
| 77 | [SiF₂H]⁺ | Moderate |
Visualizations
Caption: Workflow for reaction monitoring and control.
Caption: Logic diagram for troubleshooting common issues.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. sarponggroup.com [sarponggroup.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. uni-saarland.de [uni-saarland.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. mdpi.com [mdpi.com]
Refinement of analytical methods for Diethyldifluorosilane characterization
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the analytical characterization of Diethyldifluorosilane. It is designed for researchers, scientists, and drug development professionals who work with this reactive organosilicon compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling this compound?
A1: this compound is a moisture-sensitive and potentially flammable compound. It should be handled in a well-ventilated fume hood, and all glassware must be thoroughly dried to prevent hydrolysis, which can release hydrogen fluoride (HF). Always wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.
Q2: How should this compound samples be stored to ensure stability?
A2: Samples should be stored in a tightly sealed container, such as a vial with a PTFE-lined cap, under an inert atmosphere (e.g., argon or nitrogen). To prevent degradation from ambient moisture, storing the container in a desiccator is recommended. For long-term storage, refrigeration in a properly ventilated, explosion-proof refrigerator is advised.
Q3: Which analytical techniques are most suitable for characterizing this compound?
A3: The most common and effective techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ²⁹Si), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. These methods provide comprehensive information on the compound's structure, purity, and functional groups.
Analytical Techniques: Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: Why am I observing broad or tailing peaks for this compound in my GC-MS analysis?
A: Broad or tailing peaks for fluorinated silanes can be caused by several factors.[1]
-
Active Sites in the System: Silanes can interact with active sites (e.g., free silanol groups) in the GC inlet liner or on the column itself. Using a deactivated inlet liner and a column specifically designed for reactive compounds is recommended.
-
Moisture in the System: The presence of moisture in the carrier gas or sample can lead to on-column hydrolysis, creating silanols that interact more strongly with the stationary phase. Ensure high-purity carrier gas and use moisture traps.
-
Inappropriate Column Temperature: If the oven temperature is too low, the compound may not be sufficiently volatile, leading to broader peaks. Conversely, a temperature that is too high can cause degradation. Optimization of the temperature program is crucial.
Q: My mass spectrum shows unexpected fragments or a missing molecular ion peak. What could be the cause?
A: The molecular ion of volatile compounds can be unstable and may not be observed in high abundance.[2]
-
High Ionization Energy: Standard Electron Ionization (EI) at 70 eV can cause extensive fragmentation. If identifying the molecular ion is critical, consider using a softer ionization technique if available.
-
Compound Reactivity: this compound can be reactive, and fragmentation may be extensive. The observed fragments should be consistent with the loss of ethyl and fluorine groups from the parent molecule.
-
Contamination: Impurities in the sample or from the GC system can lead to unexpected peaks in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: My ¹H NMR spectrum shows a broad singlet for water. How can I avoid this?
A: Water contamination is a common issue due to the hygroscopic nature of many NMR solvents and the moisture sensitivity of this compound.
-
Use Dry Solvents: Use freshly opened deuterated solvents or solvents dried over molecular sieves.[3]
-
Inert Atmosphere Preparation: Prepare the NMR sample in a glove box or under a stream of inert gas (nitrogen or argon) to minimize exposure to atmospheric moisture.[3][4]
-
Proper Tube Sealing: Use NMR tubes with screw caps or PTFE valves (e.g., J. Young tubes) to ensure an airtight seal.[4]
Q: The baseline of my ²⁹Si NMR spectrum is very noisy and contains a broad hump. How can I improve the quality?
A: The ²⁹Si nucleus has low natural abundance and a negative gyromagnetic ratio, which can lead to low signal-to-noise. The broad hump is often a background signal from the glass NMR tube and the probe itself.[5]
-
Increase Scan Number: A significantly higher number of scans is required for ²⁹Si compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Use Relaxation Agents: Adding a small amount of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten the relaxation time and allow for faster acquisition.
-
Background Subtraction: Acquire a spectrum of a blank sample (solvent only) and subtract it from the sample spectrum to remove the broad glass signal.[5] For highly sensitive measurements, using a Teflon or sapphire NMR tube can mitigate this issue.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
Q: I see a broad absorption band around 3200-3600 cm⁻¹ in my FTIR spectrum. Is this from my compound?
A: This broad band is characteristic of O-H stretching vibrations and almost certainly indicates the presence of water or silanol (Si-OH) impurities.[6] this compound itself does not contain O-H bonds. This contamination likely arises from hydrolysis of the sample due to exposure to moisture. It is critical to use a dry sample and prepare it in a moisture-free environment (e.g., using a dry box or glove bag).
Q: The spectrum has very weak signals. How can I improve the signal intensity?
A: Weak signals can be due to a low sample concentration or an inappropriate analysis method.
-
Increase Concentration: If analyzing a solution, increase the concentration of this compound.
-
Increase Path Length: For gas-phase or liquid-phase analysis, using a cell with a longer path length will increase the absorbance.
-
Increase Scans: Co-adding a larger number of scans will improve the signal-to-noise ratio of the spectrum.
Data Presentation: Summary Tables
The following tables provide expected quantitative data for the characterization of this compound.
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~ 1.05 | Triplet of Triplets | J(H-H) ≈ 7.9 Hz, J(H-F) ≈ 4.5 Hz | -Si-CH₂-CH₃ |
| ~ 0.85 | Quartet of Triplets | J(H-H) ≈ 7.9 Hz, J(H-F) ≈ 7.5 Hz | -Si-CH₂ -CH₃ | |
| ¹³C | ~ 7.5 | Triplet | J(C-F) ≈ 20 Hz | -Si-CH₂ -CH₃ |
| ~ 6.0 | Triplet | J(C-F) ≈ 2 Hz | -Si-CH₂-CH₃ | |
| ¹⁹F | ~ -135 | Multiplet | - | Si-F |
| ²⁹Si | ~ -25 | Triplet | J(Si-F) ≈ 290 Hz | Si Et₂F₂ |
Table 2: Plausible GC-MS Fragmentation Data
| Mass-to-Charge (m/z) | Proposed Fragment Ion | Relative Abundance |
| 124 | [C₄H₁₀F₂Si]⁺ (Molecular Ion) | Low |
| 95 | [C₂H₅F₂Si]⁺ | High |
| 77 | [HF₂Si]⁺ | Medium |
| 66 | [C₂H₅FSi]⁺ | Medium |
| 47 | [FSi]⁺ | Low |
Table 3: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2975-2870 | C-H stretch (in ethyl groups) | Strong |
| 1460, 1380 | C-H bend (in ethyl groups) | Medium |
| 1250 | CH₂ wag (Si-CH₂) | Medium |
| 1010 | C-C stretch | Medium |
| 970 | Si-C stretch | Strong |
| 850-800 | Si-F stretch | Very Strong |
Experimental Protocols
Protocol 1: GC-MS Analysis
-
Instrument Setup:
-
GC Column: Use a low- to mid-polarity column suitable for volatile compounds, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Injector: Set to 250°C with a split ratio of 50:1. Use a deactivated liner.[8]
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes. Ramp to 200°C at 15°C/min.
-
MS Detector: Set transfer line and ion source temperatures to 250°C.[7] Acquire data in Electron Ionization (EI) mode over a mass range of m/z 40-200.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~1 mg/mL) in a dry, volatile solvent such as hexane or dichloromethane.
-
Perform dilutions in a glove box or under an inert atmosphere to prevent hydrolysis.
-
-
Injection and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the data and analyze the resulting chromatogram and mass spectrum.
-
Protocol 2: NMR Spectroscopy
-
Sample Preparation (in an inert atmosphere):
-
Dry a clean NMR tube in an oven and cool under a stream of dry nitrogen.
-
In a glove box, place 5-10 mg of this compound into the NMR tube.
-
Add approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Cap the NMR tube securely with a sealed cap.
-
-
Instrument Setup and Acquisition:
-
Acquire ¹H, ¹³C, ¹⁹F, and ²⁹Si spectra.
-
For ¹H and ¹³C, use standard acquisition parameters.
-
For ¹⁹F, ensure the spectral width is sufficient to cover the expected chemical shift range (approx. -100 to -200 ppm).
-
For ²⁹Si, use a longer relaxation delay (e.g., 10-30 seconds) and a large number of scans (>1024) to achieve adequate signal-to-noise. Consider using inverse-gated decoupling for quantitative measurements.
-
Protocol 3: FTIR Spectroscopy
-
Sample Preparation:
-
For Liquid Analysis: Use a sealed, dry liquid cell with IR-transparent windows (e.g., KBr or NaCl). Introduce the neat liquid sample into the cell inside a glove box.
-
For Gas-Phase Analysis: Inject a small amount of the volatile liquid into an evacuated gas cell.
-
ATR: A small drop of the liquid can be placed on a clean, dry ATR crystal. This should be done quickly to minimize atmospheric exposure.
-
-
Data Acquisition:
-
Record a background spectrum of the empty cell or clean ATR crystal.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans to obtain a high-quality spectrum.
-
Process the data by performing a background subtraction.
-
Visualizations
References
- 1. diva-portal.org [diva-portal.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 6. gelest.com [gelest.com]
- 7. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. silicones.eu [silicones.eu]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Diethyldifluorosilane Purity Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the validation of Diethyldifluorosilane purity. This compound is a key organosilicon compound utilized in various applications, including as a precursor in the synthesis of advanced materials and potentially in pharmaceutical manufacturing. Ensuring its purity is critical for the quality, safety, and efficacy of the final products. This document outlines the methodologies, performance, and applications of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.
Introduction to Purity Validation of this compound
The synthesis of this compound can result in a range of impurities, including unreacted starting materials, byproducts from side reactions, and degradation products. The primary synthesis often involves a redistribution reaction of a dichlorodiethylsilane with a fluorinating agent. This process can lead to the formation of other mixed halosanes (e.g., chloroethyldifluorosilane) and siloxanes from hydrolysis. Therefore, robust analytical methods are required to separate, identify, and quantify these potential impurities.
Key Analytical Techniques for Purity Assessment
The principal techniques for evaluating the purity of this compound are Gas Chromatography with Flame Ionization Detection (GC-FID), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and limitations in terms of selectivity, sensitivity, and the nature of the information it provides.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID), it provides a robust method for quantifying organic compounds. For this compound, GC-FID can effectively separate the main component from volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. For this compound, ¹H, ¹⁹F, and ²⁹Si NMR can be utilized. ¹H NMR can quantify the ethyl groups, ¹⁹F NMR is highly sensitive for the fluorine atoms, and ²⁹Si NMR provides information about the silicon backbone and can distinguish between different silane species.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is an invaluable tool for the identification of unknown impurities. The mass spectrometer provides information about the mass-to-charge ratio of the compound and its fragments, which can be used to elucidate the structure of impurities.
Comparison of Analytical Techniques
The following table summarizes the performance of GC-FID, qNMR, and GC-MS for the purity validation of this compound. The data presented is a synthesis of typical performance characteristics for the analysis of organosilane and organofluorine compounds.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection of ionized organic compounds in a flame. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. The signal intensity is directly proportional to the number of nuclei. | Separation by GC followed by ionization and mass analysis of the compound and its fragments. |
| Primary Use | Quantitative analysis of volatile impurities. | Absolute and relative quantification of the main component and impurities with known structures. | Identification of unknown impurities and confirmation of known impurities. |
| Selectivity | High for separation of volatile compounds. May require method development to resolve isomers. | High, as different nuclei (¹H, ¹⁹F, ²⁹Si) in different chemical environments give distinct signals. | High, based on both chromatographic retention time and mass spectral fragmentation patterns. |
| Sensitivity (LOD/LOQ) | LOD: ~1-10 ppm; LOQ: ~5-30 ppm for typical organic impurities.[1] | LOD: ~1-10 µM; LOQ: ~5-30 µM. Highly dependent on the nucleus and magnetic field strength. For ¹⁹F NMR, sensitivity is high.[2] | LOD: ~0.1-1 ppm; LOQ: ~0.5-5 ppm in full scan mode. Can be lower in selected ion monitoring (SIM) mode. |
| Accuracy | High, with typical recoveries of 95-105%. Requires calibration with reference standards for each impurity.[3] | High, with accuracy typically >99%. As a primary ratio method, it can be performed without a specific analyte standard.[4][5] | Semi-quantitative without standards. High accuracy for quantification when using isotopically labeled internal standards. |
| Precision (RSD) | High, with RSD < 2% for repeated measurements.[3] | High, with RSD < 1% for ¹H qNMR.[4][5] | High, with RSD < 5% for quantitative analysis with appropriate standards. |
| Sample Throughput | High, with typical run times of 15-30 minutes per sample.[6] | Moderate, with acquisition times ranging from a few minutes to an hour depending on the nucleus and required sensitivity. | High, similar to GC-FID. |
| Structure Elucidation | No | Yes (provides detailed structural information) | Yes (provides fragmentation patterns for structural inference) |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This protocol outlines a general procedure for the analysis of this compound purity by GC-FID.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent such as hexane or dichloromethane.
-
Prepare a series of calibration standards for expected impurities in the same solvent.
2. GC-FID Conditions:
-
Column: DB-5 capillary column (30 m x 0.32 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp rate: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3. Data Analysis:
-
Identify the peaks corresponding to this compound and its impurities based on their retention times compared to standards.
-
Calculate the concentration of each impurity using the calibration curves.
-
Determine the purity of this compound by subtracting the total percentage of impurities from 100%.
Quantitative ¹H NMR (qNMR) Method
This protocol provides a general procedure for determining the purity of this compound using ¹H qNMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample and 10 mg of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into an NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d or Acetonitrile-d3).
-
Ensure the internal standard is of high purity and its signals do not overlap with the analyte signals.
2. NMR Acquisition Parameters (400 MHz spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 to 64, depending on the required signal-to-noise ratio.
-
Acquisition Time: At least 3 seconds.
-
Temperature: 298 K.
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of the this compound (e.g., the quartet of the CH₂ group or the triplet of the CH₃ group) and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizing Analytical Workflows
The following diagrams illustrate the logical workflows for the described analytical techniques.
References
- 1. Qualitative and quantitative analysis of a group of volatile organic compounds in biological samples by HS-GC/FID: application in practical cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Easy, Precise and Accurate Quantitative NMR | Semantic Scholar [semanticscholar.org]
- 5. agilent.com [agilent.com]
- 6. info.ornl.gov [info.ornl.gov]
Performance Evaluation of Diethyldifluorosilane in Battery Electrolytes: A Comparative Guide
A comprehensive review of available scientific literature and patent databases reveals a significant finding: there is currently no published research evaluating the performance of Diethyldifluorosilane (DEDFS) as an additive in battery electrolytes. This absence of data precludes a direct comparative analysis against other established electrolyte additives.
While the initial intent of this guide was to provide a detailed comparison of DEDFS with alternative compounds, the lack of primary research, experimental data, and established protocols for DEDFS in this application makes such a comparison impossible at this time.
To provide valuable context for researchers and scientists in the field of battery technology, this guide will instead focus on the broader class of organosilicon and fluorinated electrolyte additives, drawing parallels to the potential, yet unproven, role of compounds like DEDFS. We will also present a comparative overview of well-established fluorinated additives, such as Fluoroethylene Carbonate (FEC), which serve as a benchmark for the development of new electrolyte components.
The Landscape of Organosilicon Electrolyte Additives
Organosilicon compounds are an emerging class of electrolyte additives for lithium-ion batteries, valued for their potential to enhance safety and performance.[1][2][3][4] Key advantages of these compounds include:
-
Improved Safety: Many organosilicon compounds are non-flammable and possess higher flash points and lower vapor pressure compared to conventional carbonate electrolytes, mitigating safety risks.[1][4]
-
Enhanced Stability: They can exhibit high thermal and electrochemical stability.[2][4]
-
Multifunctional Capabilities: Organosilicon additives can act as film-forming agents on the anode to create a stable solid electrolyte interphase (SEI), as well as scavengers for detrimental species like acid and water within the electrolyte.[1][4]
Research in this area has explored various organosilicon structures, including alkylsiloxanes, alkylsilanes, and liquid oligomeric siloxanes, as both electrolyte solvents and additives.[1] While specific data on this compound is not available, the general properties of fluorinated silanes suggest they could offer a unique combination of hydrophobicity, chemical resistance, and thermal stability.[5][6]
Established Fluorinated Electrolyte Additives: A Benchmark for Comparison
To understand the performance metrics that would be relevant for evaluating any new fluorinated additive like DEDFS, it is instructive to examine the well-documented performance of Fluoroethylene Carbonate (FEC). FEC is a widely used additive known for its ability to form a stable SEI on silicon and graphite anodes, leading to improved cycle life and performance.
Comparative Performance Data of Common Electrolyte Additives
The following table summarizes typical performance improvements observed with the addition of established electrolyte additives compared to a baseline electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate and diethyl carbonate). Note: This data is representative and can vary based on specific cell chemistry and testing conditions.
| Additive | Key Performance Metric | Typical Improvement | Reference Electrode/Cell Chemistry |
| Fluoroethylene Carbonate (FEC) | Coulombic Efficiency | Increased to >99% | Si-based anodes |
| Capacity Retention | Significant improvement over 100s of cycles | Si/Graphite anodes | |
| SEI Layer Properties | Forms a stable, LiF-rich SEI | Si and Graphite anodes | |
| Vinylene Carbonate (VC) | Cycle Life | Extends cycle life by passivating the anode surface | Graphite anodes |
| Gas Generation | Reduces gas generation during formation and cycling | Li-ion cells | |
| Lithium Difluorophosphate (LiDFP) | High-Voltage Performance | Improves stability at voltages >4.3V | High-voltage cathodes (e.g., NMC) |
| Electrode Cross-Talk | Suppresses transition metal dissolution from the cathode | High-voltage Li-ion cells |
Experimental Protocols for Evaluating Electrolyte Additives
The evaluation of a novel electrolyte additive like DEDFS would necessitate a series of standardized electrochemical and analytical experiments. The following outlines the typical methodologies employed in the field.
Electrochemical Performance Testing
-
Cell Assembly: Pouch cells or coin cells are typically assembled in an argon-filled glovebox to prevent moisture contamination. The standard configuration includes a cathode (e.g., NMC811), an anode (e.g., graphite or silicon-graphite composite), a separator, and the electrolyte with and without the additive.
-
Formation Cycling: Cells undergo an initial set of slow charge-discharge cycles at a low C-rate (e.g., C/20 or C/10) to form a stable SEI layer.
-
Rate Capability Testing: Cells are cycled at various C-rates (e.g., from C/5 to 5C) to evaluate their performance under different current densities.
-
Long-Term Cycling: Extended cycling tests (hundreds or thousands of cycles) are performed at a moderate C-rate (e.g., 1C) to assess capacity retention and coulombic efficiency over the battery's lifetime.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to measure the impedance of the cell, providing insights into the resistance of the SEI layer and charge transfer kinetics.
Physicochemical and Safety Characterization
-
Ionic Conductivity: The ionic conductivity of the electrolyte is measured using a conductivity meter over a range of temperatures.
-
Electrochemical Stability Window (ESW): Linear sweep voltammetry (LSV) is performed on a three-electrode cell with an inert working electrode to determine the voltage range over which the electrolyte remains stable.
-
Thermal Stability: Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are used to evaluate the thermal stability of the electrolyte and its interaction with the electrode materials at elevated temperatures.
-
Flammability Testing: The flammability of the electrolyte is assessed through open-flame tests or by measuring its flash point.
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz can effectively illustrate the logical flow of experiments and the proposed mechanisms of action for electrolyte additives.
Caption: A typical workflow for evaluating a novel battery electrolyte additive.
Caption: A hypothetical mechanism for SEI formation with DEDFS.
Conclusion and Future Outlook
While this compound remains an unexplored candidate as a battery electrolyte additive, the broader field of organosilicon and fluorinated additives continues to show promise for improving the performance and safety of lithium-ion batteries. The lack of data on DEDFS presents a clear research opportunity. Future studies should focus on the fundamental electrochemical properties of DEDFS, including its electrochemical stability window, ionic conductivity in various electrolyte formulations, and its ability to form a stable SEI on different anode materials. A systematic comparison with established additives like FEC will be crucial to determine if DEDFS offers any tangible benefits for next-generation battery technologies. Until such research is conducted and published, any discussion of its performance remains speculative.
References
- 1. Organosilicon Based Electrolytes for Lithium-Ion Batteries [manu56.magtech.com.cn]
- 2. Elucidating Gas Reduction Effects of Organosilicon Additives in Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organosilicon Functionalized Electrolytes for Lithium-Ion Batteries | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. dakenchem.com [dakenchem.com]
- 6. Fluoro Silanes as surface modification, fluorosilane coating | SiSiB SILICONES [sinosil.com]
Spectroscopic Analysis for the Structural Confirmation of Diethyldifluorosilane: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of organosilicon compounds is paramount. This guide provides a comprehensive comparison of spectroscopic techniques to confirm the structure of diethyldifluorosilane, benchmarked against related organosilanes. Detailed experimental protocols and comparative data are presented to aid in the accurate characterization of such compounds.
The structural confirmation of this compound ((C₂H₅)₂SiF₂) relies on a suite of spectroscopic methods that probe its molecular framework and elemental composition. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification of this compound. For comparative analysis, spectroscopic data for two related compounds, dimethyldifluorosilane ((CH₃)₂SiF₂) and diphenyldichlorosilane ((C₆H₅)₂SiCl₂), are also presented.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and the two comparative compounds.
Table 1: NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) |
| This compound | Triplet, ~1.0 (CH₃); Quartet, ~0.8 (CH₂) | ~7 (CH₃); ~5 (CH₂) | No data found | -2.5[1] |
| Dimethyldifluorosilane | Singlet, ~0.4 | ~1 | -143 | -20.5 |
| Diphenyldichlorosilane | Multiplet, 7.3-7.8 | ~134, 131, 128 | Not Applicable | No data found |
Note: Specific coupling constants and solvent information were not consistently available in the searched literature.
Table 2: Vibrational Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Key Raman Shifts (cm⁻¹) |
| This compound | No data found | No data found |
| Dimethyldifluorosilane | ~880 (Si-C stretch), ~700-800 (Si-F stretch) | No data found |
| Diphenyldichlorosilane | ~1430 (Si-Ph), ~550 (Si-Cl) | No data found |
Note: The listed absorptions are characteristic for the specified bonds and may vary slightly based on the molecular environment.
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 124[1] | 95, 66 |
| Dimethyldifluorosilane | 96[2] | 81, 66 |
| Diphenyldichlorosilane | 252[3][4] | 175, 154[3] |
Experimental Workflow
The logical flow for the comprehensive spectroscopic analysis of this compound is outlined in the diagram below. This workflow ensures a systematic approach to structural confirmation, starting from sample preparation and proceeding through the various analytical techniques.
References
Diethyldifluorosilane in Lithium-Ion Battery Electrolytes: A Comparative Performance Guide
For researchers and professionals in battery technology and drug development, the quest for safer, longer-lasting, and more efficient energy storage solutions is paramount. In the realm of lithium-ion batteries, electrolyte additives play a crucial role in enhancing performance. This guide provides a comparative analysis of Diethyldifluorosilane (DEDFS) as an electrolyte additive, pitting it against the widely used Fluoroethylene Carbonate (FEC). The following sections detail their electrochemical performance, supported by experimental data and protocols.
Executive Summary
This compound (DEDFS) is emerging as a promising electrolyte additive for improving the performance and safety of lithium-ion batteries. Its primary function is to form a stable solid electrolyte interphase (SEI) on the anode surface, which is critical for preventing electrolyte decomposition and ensuring long-term cycling stability. This guide will delve into the quantitative performance metrics of DEDFS-containing electrolytes and compare them with those containing the industry-standard additive, Fluoroethylene Carbonate (FEC). While direct, comprehensive comparative studies are still emerging, the available data suggests that DEDFS has the potential to offer significant advantages in specific applications.
Comparative Electrochemical Performance
The performance of an electrolyte additive is evaluated based on several key metrics, including ionic conductivity, electrochemical stability, coulombic efficiency, and capacity retention. Below is a summary of how DEDFS and FEC compare in these areas, based on available research.
| Performance Metric | This compound (DEDFS) | Fluoroethylene Carbonate (FEC) | Vinylene Carbonate (VC) |
| Primary Function | SEI Formation, Thermal Stability | SEI Formation | SEI Formation |
| Ionic Conductivity | Data not readily available in comparative studies. Silane-based additives are not primarily used to enhance ionic conductivity. | Generally does not significantly alter the bulk electrolyte conductivity at typical concentrations (1-10 wt%). | Can slightly decrease ionic conductivity due to the formation of a thicker SEI layer. |
| Electrochemical Stability Window | Expected to have a wide electrochemical window due to strong Si-F bonds. | Approximately 4.5-4.7 V vs. Li/Li⁺. | Approximately 4.3-4.5 V vs. Li/Li⁺. |
| Coulombic Efficiency (CE) | Silane additives, in general, are known to improve coulombic efficiency by forming a stable SEI. Specific quantitative data for DEDFS is limited in direct comparison to FEC. | High initial CE, often exceeding 99% in graphite and silicon-based anodes.[1] | Improves CE by forming a stable polymeric SEI on graphite anodes. |
| Capacity Retention | Nitrile-functionalized silanes have demonstrated superior discharge capacity and retention compared to electrolytes without additives.[2] | Significantly improves capacity retention, especially in silicon-based anodes, by forming a stable and flexible SEI.[3] With 10 wt% FEC, a 1.5-fold higher discharge capacity was maintained after 300 cycles in Si/C anodes.[3] | Enhances capacity retention in graphite-anode cells. For instance, 5% VC addition in an EC:DEC-based electrolyte resulted in a specific capacity of 1542 mAh/g after 100 cycles at C/10.[4] |
| Impedance | The formation of a stable SEI with silane additives can lead to lower and more stable interfacial resistance over cycling. | The addition of FEC can initially increase impedance due to SEI formation, but it stabilizes over subsequent cycles, preventing excessive growth of the SEI and a rapid increase in impedance. | The addition of VC often leads to an increase in cell impedance due to the formation of a thicker SEI layer.[2] |
| Gas Generation | Data not readily available. | Can lead to gas generation at elevated temperatures due to its decomposition. | Known to reduce gas generation compared to standard carbonate electrolytes. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating research findings. The following are generalized experimental protocols for testing electrolyte additives like DEDFS and FEC in lithium-ion batteries.
Electrolyte Preparation
A typical electrolyte formulation consists of a lithium salt dissolved in a mixture of organic carbonate solvents. The additive is then incorporated at a specific weight percentage.
-
Baseline Electrolyte: 1.0 M Lithium hexafluorophosphate (LiPF₆) in a 1:1 (v/v) mixture of ethylene carbonate (EC) and diethyl carbonate (DEC).
-
Additive-Containing Electrolytes:
-
DEDFS Electrolyte: Baseline electrolyte + X wt% this compound (where X is typically between 1-5%).
-
FEC Electrolyte: Baseline electrolyte + Y wt% Fluoroethylene Carbonate (where Y is typically between 2-10%).
-
-
Preparation Environment: All electrolytes should be prepared in an argon-filled glovebox with moisture and oxygen levels below 0.5 ppm to prevent contamination.
Cell Assembly
Electrochemical performance is typically evaluated using coin-type half-cells or full-cells.
-
Half-Cell (Anode Testing):
-
Working Electrode: The anode material being tested (e.g., graphite, silicon-based).
-
Counter and Reference Electrode: Lithium metal foil.
-
Separator: A microporous polyolefin separator (e.g., Celgard 2400).
-
Assembly: Assembled in an argon-filled glovebox.
-
-
Full-Cell:
-
Anode: The anode material being tested.
-
Cathode: A standard cathode material (e.g., LiNi₀.₅Mn₀.₃Co₀.₂O₂ - NMC532).
-
Assembly: Assembled in a dry room or an argon-filled glovebox.
-
Electrochemical Measurements
A variety of electrochemical techniques are used to characterize the performance of the electrolytes.
-
Cyclic Voltammetry (CV): To determine the electrochemical stability window of the electrolyte. Typically performed at a slow scan rate (e.g., 0.1 mV/s) using a three-electrode setup.
-
Galvanostatic Cycling: To evaluate the coulombic efficiency, capacity retention, and rate capability. Cells are cycled at various C-rates (e.g., C/10 for formation cycles, followed by C/5 or 1C for extended cycling) within a specific voltage window (e.g., 0.01-1.0 V for anode half-cells, 3.0-4.3 V for full-cells).
-
Electrochemical Impedance Spectroscopy (EIS): To measure the interfacial and charge-transfer resistances. Typically performed at different states of charge and after a certain number of cycles. The frequency range is usually from 100 kHz to 0.01 Hz.
Visualizing Experimental Workflows
To better understand the logical flow of testing and comparing electrolyte additives, the following diagrams are provided.
Caption: Workflow for testing electrolyte additives.
Caption: Comparison of additive effects.
Conclusion
While Fluoroethylene Carbonate (FEC) is a well-established and effective electrolyte additive for improving the performance of lithium-ion batteries, particularly those with silicon-containing anodes, this compound (DEDFS) presents a compelling alternative that warrants further investigation. The available data on silane-based additives suggests the potential for forming a highly stable SEI, leading to improved cycling stability and capacity retention. However, a direct, comprehensive comparison with FEC based on extensive experimental data is still needed to fully elucidate the specific advantages and disadvantages of DEDFS. Researchers are encouraged to conduct head-to-head comparative studies to quantify the performance benefits of DEDFS in various lithium-ion battery chemistries.
References
Comparative Guide to Diethyldifluorosilane and Alternative Surface Coating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Diethyldifluorosilane and two alternative silane-based surface coating agents: Trimethoxypropylsilane and Perfluorodecyltrichlorosilane. The information is intended to assist researchers and professionals in selecting the most suitable agent for their specific surface modification needs.
Due to limited direct experimental data on the performance of this compound in surface coating applications, this guide draws comparisons based on the known properties of fluorinated silanes and contrasts them with the more extensively documented alternatives.
Performance Comparison of Surface Coating Agents
The efficacy of a surface coating agent is determined by several key performance indicators. The following table summarizes the expected and documented performance of this compound (as a representative fluorinated silane), Trimethoxypropylsilane, and Perfluorodecyltrichlorosilane.
| Performance Metric | This compound (Expected) | Trimethoxypropylsilane | Perfluorodecyltrichlorosilane (FDTS) |
| Surface Energy | Low | Moderate | Very Low[1][2] |
| Water Contact Angle | High (>110°) | Moderate (~90-100°) | Very High (>115°, up to 130.52°)[3][4][5] |
| Adhesion Strength | Good | Excellent[6][7] | Good |
| Thermal Stability | Moderate to High | Moderate[6] | High (stable up to 400°C)[8][9] |
Experimental Protocols
Standardized methods are crucial for the valid comparison of coating performance. The following are detailed experimental protocols for evaluating the key performance metrics of silane-based coatings.
Surface Energy and Contact Angle Measurement (ASTM D7490)[10][11][12][13]
This method determines the surface energy of a solid by measuring the contact angles of two liquids with known surface tensions.
Methodology:
-
Substrate Preparation: Clean the substrate surface meticulously to remove any organic and inorganic contaminants. A common method involves sonication in a detergent solution, followed by rinsing with deionized water and drying with nitrogen gas.
-
Coating Deposition: Apply the silane coating to the prepared substrate. This can be achieved through various techniques such as dip-coating, spin-coating, or vapor deposition.
-
Curing: Cure the coated substrate according to the silane's specifications. This may involve heating in an oven at a specific temperature and duration to ensure the formation of a stable siloxane network.
-
Contact Angle Measurement: Place a droplet of a polar liquid (e.g., deionized water) and a nonpolar liquid (e.g., diiodomethane) of known volume onto the coated surface.
-
Image Analysis: Use a goniometer to capture the image of the droplet on the surface. The contact angle is the angle formed between the tangent to the droplet at the three-phase (liquid-solid-vapor) contact point and the solid surface.
-
Surface Energy Calculation: Utilize the measured contact angles and the known surface tensions of the liquids to calculate the surface energy of the coating using appropriate models (e.g., Owens-Wendt-Rabel-Kaelble method).
Adhesion Strength Testing (ASTM D3359 - Cross-Cut Test)[14][15][16][17][18]
This test assesses the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over a lattice pattern cut into the coating.
Methodology:
-
Coating and Curing: Apply and cure the coating on the test substrate as per the standard procedure.
-
Scribing: Use a special cross-cut tool to make a series of parallel cuts through the coating to the substrate. Make a second set of cuts perpendicular to the first, creating a lattice pattern.
-
Tape Application: Apply a specified pressure-sensitive tape over the lattice pattern and smooth it down firmly with a pencil eraser to ensure good contact.
-
Tape Removal: After a specified time, rapidly pull the tape off at a 180° angle.
-
Evaluation: Visually inspect the grid area for any removal of the coating. The adhesion is rated on a scale from 5B (no peeling or removal) to 0B (severe peeling).
Thermal Stability Analysis (ASTM E2550 - Thermogravimetric Analysis)[19][20][21][22]
Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the coating by measuring its mass change as a function of temperature.
Methodology:
-
Sample Preparation: Scrape a small amount of the cured coating from the substrate to be used as the test sample.
-
TGA Measurement: Place the sample in a TGA instrument. Heat the sample at a controlled rate in a specified atmosphere (e.g., nitrogen or air).
-
Data Analysis: Record the mass of the sample as a function of temperature. The onset temperature of decomposition is identified as the temperature at which a significant mass loss begins.
Visualizing the Silanization Process
The following diagrams illustrate the key chemical reactions and logical workflows involved in the application and function of silane coatings.
Caption: Chemical pathway of silane surface modification.
Caption: Workflow for evaluating silane coating performance.
Caption: Relationship between silane structure and key properties.
References
- 1. Perfluorodecyltrichlorosilane - Wikipedia [en.wikipedia.org]
- 2. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. photonics.intec.ugent.be [photonics.intec.ugent.be]
- 6. Buy Trimethoxy(propyl)silane | 1067-25-0 [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Diethyldifluorosilane and Traditional Silicon Precursors for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise modification of molecules is paramount. Silicon-containing compounds, particularly silanes, have emerged as versatile tools for chemists, primarily for the protection of functional groups and the synthesis of silicon-based drug candidates. The choice of silicon precursor is a critical decision that can significantly impact reaction efficiency, product stability, and the overall success of a synthetic strategy.
This guide provides an objective comparison of Diethyldifluorosilane, a fluorinated organosilane, with traditional silicon precursors such as chlorosilanes and alkoxysilanes. By examining their chemical properties, reactivity, and performance in relevant applications, this document aims to equip researchers with the knowledge to make informed decisions when selecting a silylating agent for their specific needs.
Executive Summary
This compound presents itself as a compelling alternative to traditional silicon precursors, particularly in applications where hydrolytic stability and controlled reactivity are desired. While traditional precursors like dichlorodimethylsilane and tetraethoxysilane have been the workhorses of organic synthesis, their inherent reactivity and byproducts can be disadvantageous in sensitive and complex molecular environments typical of pharmaceutical research.
Performance Comparison: this compound vs. Traditional Precursors
The selection of a silicon precursor is often a trade-off between reactivity and stability. The ideal reagent should be reactive enough to proceed under mild conditions but stable enough to handle and to prevent unwanted side reactions.
| Property | This compound (Et2SiF2) | Dichlorodimethylsilane (Me2SiCl2) | Tetraethoxysilane (TEOS) |
| Reactivity | Moderate | High | Low |
| Hydrolytic Stability | High[1] | Low[1] | Very Low (requires catalyst for hydrolysis) |
| Byproducts of Silylation | HF (can be scavenged) | HCl (corrosive)[1] | Ethanol |
| Handling | Requires anhydrous conditions | Highly moisture-sensitive, corrosive | Moisture-sensitive |
| Primary Applications | Protecting group for alcohols, synthesis of fluorinated compounds | Protecting group for alcohols, synthesis of silicones | Sol-gel processes, cross-linking agent |
Key Differentiators and Experimental Insights
Hydrolytic Stability: A Critical Advantage in Drug Development
One of the most significant advantages of this compound over its chlorinated counterparts is its enhanced hydrolytic stability. The silicon-fluorine bond is inherently stronger and less prone to cleavage by water compared to the silicon-chlorine bond.[1] This property is particularly valuable in multi-step syntheses where the protecting group must endure various aqueous workups or reaction conditions.
Theoretical studies have shown that the hydrolysis of fluorosilanes is significantly less favorable thermodynamically compared to the hydrolysis of chlorosilanes.[1] This translates to a longer half-life of the silyl ether in the presence of moisture, providing a wider window for subsequent synthetic transformations.
Reactivity and Selectivity in Silylation Reactions
While chlorosilanes are highly reactive silylating agents, this can sometimes lead to a lack of selectivity, especially in molecules with multiple hydroxyl groups. The more moderate reactivity of this compound can offer better control and selectivity in the protection of specific hydroxyl groups. The reaction typically proceeds under mild basic conditions, allowing for the selective silylation of primary alcohols over secondary and tertiary alcohols.
Experimental Protocols
General Protocol for the Silylation of a Primary Alcohol
This protocol provides a general procedure for the protection of a primary alcohol using a silicon precursor. The specific conditions may need to be optimized for different substrates and precursors.
Materials:
-
Primary alcohol (1 equivalent)
-
Silicon precursor (this compound or Dichlorodimethylsilane, 1.1 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA) or Imidazole, 2.2 equivalents)
-
Anhydrous workup solutions (e.g., saturated aqueous sodium bicarbonate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in the anhydrous solvent.
-
Add the base to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add the silicon precursor to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require heating to proceed to completion.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the resulting silyl ether by column chromatography on silica gel.
Visualizing the Workflow and Chemistry
To aid in the understanding of the selection process and the underlying chemistry, the following diagrams have been generated.
References
Comparative Analysis of Diethyldifluorosilane and Alternative Silylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data for Diethyldifluorosilane against its common precursor, Diethyldichlorosilane, and a related fluorinated silane, Dimethyldifluorosilane. The information presented is intended to assist researchers in selecting the appropriate silylating agent for their specific applications, with a focus on objective experimental data.
Data Presentation
The following tables summarize the key physical and spectroscopic properties of this compound and the selected alternatives.
Table 1: Physical Properties
| Property | This compound | Diethyldichlorosilane[1] | Dimethyldifluorosilane[2] |
| Molecular Formula | C4H10F2Si | C4H10Cl2Si | C2H6F2Si |
| Molecular Weight | 124.20 g/mol | 157.11 g/mol [1] | 96.15 g/mol [2] |
| Boiling Point | Not available | 130 °C | 2-3 °C |
| Density | Not available | 1.0504 g/mL | 0.888 g/cm³ |
| CAS Number | 358-06-5 | 1719-53-5[1] | 353-66-2[2] |
Table 2: Spectroscopic Data
| Spectroscopic Data | This compound | Diethyldichlorosilane | Dimethyldifluorosilane |
| ¹H NMR | Data not available | Data available[1] | Data available |
| ¹³C NMR | Data not available | Data available[1] | Data available[2] |
| ²⁹Si NMR | Data available | Data available | Data available[2] |
| IR Spectra | Data not available | IR: 1226 (Sadtler Research Laboratories Prism Collection)[1] | Data available |
| Mass Spectra (GC-MS) | NIST Number: 283881, Molecular Ion (m/z): 124 | NIST Number: 76121, Top Peak (m/z): 127[1] | NIST MS number: 887 |
Experimental Protocols
Synthesis of this compound
The primary method for the synthesis of this compound involves the fluorination of Diethyldichlorosilane. Several fluorinating agents can be employed for this purpose, with antimony trifluoride being a common choice in what is known as the Swarts reaction.
Protocol: Fluorination of Diethyldichlorosilane using Antimony Trifluoride
This procedure is based on the general principles of the Swarts reaction for the fluorination of organochlorosilanes.
Materials:
-
Diethyldichlorosilane
-
Antimony trifluoride (SbF₃)
-
Anhydrous reaction solvent (e.g., a high-boiling inert hydrocarbon)
-
Distillation apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Set up a distillation apparatus under an inert atmosphere to prevent the reaction with moisture.
-
In the reaction flask, place Diethyldichlorosilane and the anhydrous solvent.
-
Gradually add a stoichiometric amount of antimony trifluoride to the stirred solution. The reaction is often exothermic and may require cooling to control the reaction rate.
-
After the addition is complete, gently heat the reaction mixture to drive the reaction to completion and to distill the lower-boiling this compound from the reaction mixture.
-
Collect the distillate, which is crude this compound.
-
Purify the collected liquid by fractional distillation to obtain pure this compound.
Characterization: The product can be characterized using the spectroscopic methods outlined in Table 2. Gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight. ¹H, ¹³C, and ²⁹Si NMR spectroscopy will confirm the structure and purity of the final product. Infrared spectroscopy can be used to observe the disappearance of the Si-Cl bond and the appearance of the Si-F bond.
Mandatory Visualization
Experimental Workflow for the Synthesis of this compound
References
Diethyldifluorosilane: A Performance Benchmark Against Industry Standards
In the landscape of advanced materials and chemical synthesis, the selection of precursor and reagent molecules is a critical determinant of experimental success and product performance. This guide provides an objective comparison of Diethyldifluorosilane against established industry alternatives, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making. We present a summary of performance characteristics, detailed experimental protocols for key applications, and visual representations of experimental workflows.
Performance Comparison
While direct quantitative head-to-head data for this compound is limited in publicly available literature, a qualitative and comparative assessment can be made based on the known characteristics of analogous compounds and established chemical principles. The following tables summarize the expected performance of this compound in its primary application areas: as a Chemical Vapor Deposition (CVD) precursor and as a fluorinating agent, benchmarked against common industry standards.
Table 1: Comparison of CVD Precursors for Silicon-Based Thin Films
| Precursor | Typical Deposition Temperature | Deposition Rate | Film Purity/Contamination | Key Advantages | Key Disadvantages |
| This compound | Moderate to High | Moderate | Potential for low carbon contamination due to Si-F bonds | Good thermal stability, potential for fluorine incorporation in films | Limited publicly available data, potential for HF byproduct formation |
| Aminosilanes (e.g., TDMAS, BDEAS) | Low to Moderate | High | Potential for carbon and nitrogen incorporation | Low deposition temperatures, high reactivity | Can lead to film contamination if not optimized, moisture sensitive |
| Chlorosilanes (e.g., Dichlorosilane) | High | High | High purity films | Well-established process, high purity | High deposition temperatures, corrosive HCl byproducts |
| Diethylsilane | High | Low at lower temperatures (<650°C) | Potential for carbon incorporation | High temperatures required for efficient deposition[1] |
Table 2: Comparison of Fluorinating Agents in Organic Synthesis
| Fluorinating Agent | Typical Reaction Conditions | Selectivity | Yield | Safety/Handling |
| This compound | Expected to be moderate | Likely selective for certain functional groups | Data not readily available | Likely requires inert atmosphere, potential for HF release |
| DAST (Diethylaminosulfur Trifluoride) | Low to moderate temperatures | Good for deoxyfluorination of alcohols | 52-98% for deoxyfluorination of alcohols[2][3] | Can be thermally unstable, handle with care |
| Selectfluor® | Mild, often room temperature | Electrophilic fluorination, good for various substrates | 67-80% for deoxyfluorination of activated alcohols[4] | Stable solid, easy to handle |
Experimental Protocols
To provide a practical context for the application of this compound and its alternatives, the following are detailed methodologies for representative experiments.
Chemical Vapor Deposition of Silicon Nitride
This protocol describes a general procedure for the deposition of a silicon nitride thin film using a CVD process.
Objective: To deposit a uniform silicon nitride film on a silicon wafer.
Materials:
-
Silicon wafer substrate
-
CVD precursor (e.g., this compound, Tris(dimethylamino)silane)
-
Ammonia (NH₃) gas
-
Nitrogen (N₂) gas (as a carrier and purge gas)
-
CVD reactor system with a heated substrate holder and gas flow controllers
Procedure:
-
Clean the silicon wafer substrate using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.
-
Load the cleaned wafer into the CVD reactor chamber.
-
Purge the reactor with high-purity nitrogen gas to remove any residual air and moisture.
-
Heat the substrate to the desired deposition temperature (e.g., 500-700°C, depending on the precursor).
-
Introduce the CVD precursor vapor into the reactor chamber using a carrier gas (N₂). The precursor is typically held in a bubbler through which the carrier gas is passed.
-
Simultaneously introduce ammonia (NH₃) gas into the reactor. The ratio of NH₃ to the silicon precursor is a critical parameter for controlling film stoichiometry and properties.
-
Maintain the desired pressure within the reactor chamber.
-
Allow the deposition to proceed for the desired time to achieve the target film thickness.
-
After deposition, stop the flow of the precursor and reactant gases and purge the reactor with nitrogen.
-
Cool down the substrate to room temperature under a nitrogen atmosphere.
-
Remove the coated wafer from the reactor for characterization.
Deoxyfluorination of a Primary Alcohol
This protocol outlines a general procedure for the deoxyfluorination of a primary alcohol, a common transformation in medicinal chemistry.
Objective: To replace a hydroxyl group with a fluorine atom.
Materials:
-
Primary alcohol substrate
-
Fluorinating agent (e.g., DAST, Selectfluor®)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, tetrahydrofuran)
-
Inert gas (e.g., nitrogen, argon)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried flask under an inert atmosphere (nitrogen or argon).
-
Dissolve the primary alcohol in the anhydrous solvent.
-
Cool the solution to the appropriate temperature (e.g., -78°C for DAST, room temperature for some Selectfluor® reactions).
-
Slowly add the fluorinating agent to the stirred solution. The reaction is often exothermic and should be controlled.
-
Allow the reaction to stir at the specified temperature for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable quenching solution (e.g., saturated sodium bicarbonate).
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired fluorinated compound.
Visualizing Workflows and Pathways
To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate a typical CVD workflow and a generic signaling pathway where a fluorinated molecule might be involved.
Caption: A typical workflow for a Chemical Vapor Deposition (CVD) process.
Caption: A generic cell signaling pathway initiated by a fluorinated ligand.
References
- 1. EP1630249A2 - Process for chemical vapor deposition of silicon nitride. - Google Patents [patents.google.com]
- 2. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. scientificupdate.com [scientificupdate.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Diethyldifluorosilane
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents are paramount to ensuring a secure laboratory environment. Diethyldifluorosilane, a valuable compound in synthetic chemistry, requires specific procedures for its disposal due to its inherent reactivity. This guide provides essential, step-by-step instructions for the proper disposal of this compound, empowering you to manage this chemical safely and effectively.
Essential Safety and Hazard Information
This compound is a highly reactive and hazardous chemical. Understanding its properties is the first step toward safe handling and disposal. It is classified as an extremely flammable gas that is supplied as a liquefied gas under pressure. The compound reacts violently with water and is fatal if inhaled. It causes severe skin burns and eye damage.
| Property | Value | Citation |
| Molecular Formula | C4H10F2Si | [1] |
| CAS Number | 358-06-5 | [1] |
| Hazard Statements | H220, H280, H314, H330 | [2] |
| Precautionary Statements | P210, P260, P264, P271, P280, P284 | [2] |
Step-by-Step Disposal Protocol
The following procedure outlines the safe neutralization of small quantities of this compound in a laboratory setting. This protocol is designed to be conducted in a fume hood with appropriate personal protective equipment (PPE).
Personnel Protective Equipment (PPE) Required:
-
Flame-retardant lab coat
-
Chemical splash goggles and a face shield
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber)
-
Appropriate respiratory protection[2]
Materials Required:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet (bubbler).
-
An ice-water bath.
-
A suitable inert solvent (e.g., hexane or toluene).
-
A quenching solution: Isopropanol or a dilute aqueous solution of a weak base like sodium bicarbonate. Note: Due to the violent reaction with water, direct hydrolysis with water is not recommended. A less reactive alcohol like isopropanol is a safer initial quenching agent.
Experimental Protocol:
-
Inert Atmosphere: Purge the reaction flask with an inert gas, such as nitrogen, to displace air and moisture. Maintain a gentle flow of nitrogen throughout the procedure.
-
Dilution: Dilute the this compound by adding it to a suitable inert solvent (e.g., hexane or toluene) in the reaction flask. The recommended dilution is at least 10 parts solvent to 1 part this compound.
-
Cooling: Place the flask in an ice-water bath to maintain a low temperature and control the rate of reaction.
-
Controlled Addition of Quenching Solution: Slowly add the quenching solution (isopropanol) from the dropping funnel to the stirred solution of this compound. The addition should be dropwise to control the exothermic reaction and prevent a rapid temperature increase.
-
Monitor the Reaction: Observe the reaction closely. If the reaction becomes too vigorous (e.g., excessive gas evolution or temperature rise), stop the addition immediately and allow the mixture to cool.
-
Completion of Quenching: After the initial quenching with isopropanol is complete and the reaction has subsided, a more dilute solution of a weak base (e.g., 5% sodium bicarbonate) can be slowly added to complete the hydrolysis and neutralize any acidic byproducts.
-
Final Neutralization and Disposal: Once the addition is complete and the reaction has ceased, check the pH of the aqueous layer to ensure it is neutral (pH 6-8). The resulting mixture can then be disposed of as hazardous waste through your institution's environmental health and safety office. The neutralized solution should be properly labeled with its components.
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can confidently and safely manage the disposal of this compound, contributing to a culture of safety and responsibility in the research environment. Always consult your institution's specific safety guidelines and your Safety Data Sheets for the most current information.
References
Essential Safety and Logistics for Handling Diethyldifluorosilane
FOR IMMEDIATE USE
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Diethyldifluorosilane. Adherence to these procedures is essential for ensuring personal safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. It is a highly flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, is toxic if inhaled, and may cause respiratory irritation. The following table summarizes the required Personal Protective Equipment (PPE) for handling this substance.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standard. A face shield should be worn over safety glasses when there is a risk of explosion or significant splash hazard.[1] |
| Skin Protection | Chemical resistant clothing such as a one-piece coverall, a hooded two-piece chemical splash suit, or a chemical-resistant hood and apron.[2] A Nomex® laboratory coat over cotton clothing is also recommended.[1] Avoid polyester or acrylic fabrics.[1] |
| Hand Protection | Wear double gloves. An inner layer of chemical-resistant gloves and an outer layer of chemical-resistant gloves.[2][3] For pyrophoric materials, a base glove like Ansell Kevlar® Goldknit® covered with a disposable neoprene or nitrile glove is recommended.[1] Always consult the glove manufacturer's resistance guide. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved full-face or half-mask air-purifying respirator is required.[2][3] A comprehensive respiratory protection program, including fit testing and training, is necessary.[4] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and exposure.
Handling:
-
Work under an inert atmosphere (e.g., nitrogen or argon).
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.
-
Avoid breathing mist or vapors.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[5]
-
Keep away from heat and sources of ignition.
-
Recommended storage temperature is 2-8 °C.
-
Store locked up or in an area accessible only to qualified or authorized personnel.
-
Keep away from water and incompatible materials such as oxidizing agents.[5]
Emergency and First-Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Call a physician immediately. |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with water or shower. Call a physician immediately. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell. |
Disposal Plan
All waste materials must be handled as hazardous waste.
-
Chemical Disposal: Dispose of contents and container to an approved waste disposal plant.[6] Do not let the product enter drains.
-
Contaminated PPE: Contaminated clothing and gloves must be removed immediately and disposed of as hazardous waste.
Procedural Workflow
The following diagram illustrates the logical workflow for handling this compound, from preparation to emergency response.
Caption: Logical workflow for handling this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. epa.gov [epa.gov]
- 4. americanchemistry.com [americanchemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
